The table below summarizes the primary molecular targets of infigratinib and its key quantitative inhibition data.
| FGFR Isoform | IC50 (Cell-free assay) | Cellular IC50 (in Ba/F3 cells) | Selectivity Notes |
|---|---|---|---|
| FGFR1 | 0.9 nM [1] | 2.9 μM [1] | >40-fold selective for FGFR1-3 over FGFR4 and VEGFR2 [1]. |
| FGFR2 | 1.4 nM [1] | 2.0 μM [1] | |
| FGFR3 | 1.0 nM [1] | 2.0 μM [1] | |
| FGFR3 (K650E mutant) | 4.9 nM [1] | Information Missing | A common gain-of-function mutation in cancer. |
| FGFR4 | 60 nM [1] | Information Missing | Significantly less potent inhibition compared to FGFR1-3. |
This compound works by competing with ATP for binding to the intracellular tyrosine kinase domain of FGFR1-3, thereby preventing receptor autophosphorylation and activation [2] [3]. This inhibition effectively blocks the signal transduction of key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell cycle progression and survival [4] [5]. The following diagram illustrates this signaling cascade and the point of inhibition by this compound.
This compound inhibits FGFR activation and its downstream signaling pathways.
In cellular models, this compound demonstrates direct anti-tumor activity:
The primary clinical application of this compound is in treating advanced cholangiocarcinoma (bile duct cancer) with FGFR2 fusions or rearrangements [5]. It is also under investigation for other FGFR-altered cancers, such as urothelial carcinoma and gastric cancer [6] [7].
Despite initial efficacy, acquired resistance to this compound can develop through several mechanisms [5] [3]:
To evaluate the efficacy of this compound in research settings, the following methodologies are commonly employed:
The table below summarizes the core identity and target profile of this compound established through its discovery and development [1] [2].
| Property | Description |
|---|---|
| Generic Name | This compound [2] |
| Drug Type | Small Molecule [2] |
| Primary Target | Fibroblast Growth Factor Receptor (FGFR) family [1] [2] |
| Mechanism of Action | Selective, ATP-competitive pan-FGFR kinase inhibitor [1] [2] |
| Key Indication | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1] [2] |
Clinical trials have established the efficacy of FGFR inhibitors in cholangiocarcinoma. The following table compares the reported activity of the three main FDA-approved FGFR inhibitors [1].
| FGFR Inhibitor | Objective Response Rate (ORR) | Median Overall Survival (mOS) |
|---|---|---|
| This compound | 23.1% | 3.8 months |
| Futibatinib | 35.8% | 21.1 months |
| Pemigatinib | 35.5% | 21.1 months |
> Note on Comparative Data: The provided survival data for this compound appears anomalously low. It is crucial to consult the primary clinical trial literature for verified and comprehensive efficacy and safety profiles.
While the exact structural features of this compound are not detailed in the search results, recent research sheds light on the strategic thinking behind targeting FGFR, which is central to its SAR.
The diagram below illustrates this synergistic signaling pathway and the logic behind dual inhibition.
Synergistic FGFR-SHP2 Signaling: Dual inhibitors block key nodes in the oncogenic pathway. [3]
Given the limited explicit SAR data in the search results, here are some methodologies and steps you can take to conduct a deeper analysis.
Key SAR Analysis Methodologies: Modern SAR analysis often involves sophisticated computational techniques [4] [5].
Suggested Research Workflow: To build a complete SAR profile for this compound, you could follow this workflow, which integrates several of the mentioned methodologies.
A systematic workflow for building a comprehensive SAR profile. [4] [5] [6]
The Fibroblast Growth Factor Receptor (FGFR) pathway is a crucial regulator of cellular processes such as proliferation, survival, and differentiation. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation, which activates several downstream signaling cascades [1] [2]. The primary downstream pathways include:
This compound is a selective, ATP-competitive tyrosine kinase inhibitor that specifically targets FGFR2 [3]. By binding to the intracellular tyrosine kinase domain of FGFR2, it potently inhibits the receptor's activity, thereby blocking the downstream oncogenic signaling that drives tumor growth, particularly in cancers like cholangiocarcinoma (CCA) that harbor FGFR2 fusions [3] [4].
The diagram below illustrates the core FGFR signaling pathway and the point of inhibition by this compound.
Diagram 1: Core FGFR Signaling Pathway and this compound Inhibition. The pathway shows ligand-induced FGFR activation triggering the Ras-MAPK cascade and other downstream effectors. This compound acts as an ATP-competitive inhibitor at the FGFR tyrosine kinase domain.
A significant clinical challenge associated with this compound and other FGFR inhibitors is the emergence of acquired resistance. Research indicates that one primary mechanism is convergent evolution within the MAPK pathway [5].
Cancer cells develop resistance through two main types of genomic alterations:
The following diagram illustrates how resistance mutations reactivate the signaling pathway.
Diagram 2: MAPK Bypass Resistance. Upon this compound treatment, resistance can occur via mutations in MAPK nodes like BRAF or RAS, reactivating proliferation signals despite FGFR blockade.
The tables below summarize quantitative data on resistance patterns and the efficacy of FGFR inhibitors from critical studies.
Table 1: MAPK Pathway Alterations in FGFR Inhibitor Resistance
| Alteration Type | Specific Alterations Identified | Experimental Context / Detection Method | Key Finding |
|---|---|---|---|
| Point Mutations | BRAF V600E, NRAS Q61K, NRAS G12C, NRAS G13D, KRAS G12K [5] | Analysis of ctDNA from a patient post-futibatinib (irreversible FGFRi) progression [5] | Demonstrates that irreversible FGFR inhibition can also be bypassed via MAPK reactivation. |
| Convergent Evolution | 52.9% (9/17) of patients showed new MAPK pathway alterations post-FGFRi [5] | Retrospective analysis of tumor/cfDNA pre- and post-FGFRi therapy [5] | Highlights the MAPK pathway as a major, recurrent mechanism of acquired resistance. |
| Functional Resistance | Concomitant KRAS G12D or BRAF V600E expression [5] | Engineered FGFR2-BICC1 cell lines [5] | Confers resistance to FGFR inhibitors in vitro; MEK inhibition was synergistic with FGFRi. |
Table 2: Comparison of Selective FGFR Inhibitors in Cholangiocarcinoma
| Inhibitor | FDA Approval Date | Type of Inhibitor | Objective Response Rate (ORR) | Median Overall Survival (mOS) |
|---|---|---|---|---|
| This compound | May 2021 [3] | Reversible, ATP-competitive [5] | 23.1% [3] | 3.8 months [3] |
| Pemigatinib | Approved [3] | Reversible [5] | 35.5% [3] | 21.1 months [3] |
| Futibatinib | Approved [5] [3] | Irreversible, covalent [5] | 35.8% [3] | 21.1 months [3] |
To investigate FGFR inhibitor mechanisms and resistance, several key experimental methodologies are employed. Here is an overview of two critical protocols based on the research:
1. Protocol for Assessing Resistance via Circulating Tumor DNA (ctDNA) Analysis
2. Protocol for In Vitro Functional Validation of Resistance Mutations
Understanding these resistance mechanisms opens avenues for novel therapeutic strategies:
The table below summarizes the half-maximal inhibitory concentration (IC50) values of infigratinib against various FGFR subtypes and other relevant kinases, demonstrating its strong selectivity for FGFR1-3.
| Kinase Target | IC50 Value | Notes / Assay Type |
|---|---|---|
| FGFR1 | 0.9 nM [1], 1.1 nM [2] | Cell-free assay [1] |
| FGFR2 | 1.4 nM [1], 1 nM [2] | Cell-free assay [1] |
| FGFR3 | 1.0 nM [1], 2 nM [2] | Cell-free assay [1] |
| FGFR3 (K650E) | 4.9 nM | Cell-free assay [1] |
| FGFR4 | 60 nM [1], 61 nM [2] | >40-fold selective vs. FGFR1-3 [1] |
| VEGFR2 | 180 nM (0.18 µM) [1] | Low potency [1] |
| Other Kinases (Abl, Fyn, Kit, Lck, Lyn, Yes) | IC50 > 300 nM (0.3 µM) to 2.5 µM [1] | Little activity [1] |
In cellular models, this compound inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-dependent BaF3 cells with IC50 values of 2.9 µM, 2.0 µM, and 2 µM, respectively [1]. It also suppressed autophosphorylation of FGFR wild-type and mutant proteins in cancer cell lines [1].
The key experiments for determining this compound's IC50 values involve biochemical kinase assays and cellular proliferation assays.
This protocol measures the compound's direct inhibition of FGFR kinase activity in a cell-free system [1].
This assesses the functional consequence of FGFR inhibition on cell growth [1] [3].
This compound binds reversibly to the ATP-binding cleft of FGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades, most notably the Ras-Raf-MAPK pathway, which drives tumor cell proliferation and survival [4] [5].
This compound inhibits FGFR signaling by competing with ATP, thereby blocking downstream pathways that drive tumor growth.
| Cancer Type | Model Description (Alteration) | Dosing Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Cholangiocarcinoma (CCA) | Human tumor xenografts with activating FGFR2 alterations [1] | Once daily (oral) | Anti-tumor activity demonstrated [1] | [1] |
| Hepatocellular Carcinoma (HCC) | PDX models with high FGFR2/3 expression [2] | 10-30 mg/kg once daily for 10-28 days | Potent suppression of tumor growth; improved overall survival in mice [2] | [2] |
| HCC (Sorafenib-Resistant) | Sorafenib-resistant HCC PDX models [2] | 20 mg/kg once daily | Suppressed growth of sorafenib-resistant tumors [2] | [2] |
| HCC (Combination Therapy) | PDX models with high FGFR expression treated with Infigratinib + Vinorelbine [2] | 15 mg/kg this compound daily + 3 mg/kg Vinorelbine (i.p., every 3 days) | Synergistic effect: promoted apoptosis, suppressed tumor growth, and improved survival vs. monotherapy [2] | [2] |
| HCC (Combination Therapy) | PDX models with high FGFR expression treated with this compound + Bevacizumab [3] | 20 mg/kg this compound daily + 5 mg/kg Bevacizumab weekly | Synergistic inhibition of tumor growth, invasion, and lung metastasis; improved overall survival [3] | [3] |
This compound is an ATP-competitive, selective tyrosine kinase inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1]. Its anti-tumor activity stems from disrupting the FGFR signaling pathway, which is often dysregulated in cancer cells.
This compound inhibits FGFR signaling, leading to multiple anti-tumor effects.
For researchers looking to replicate or understand these studies, here are the methodologies for key experiments.
Recent evidence suggests this compound's anti-tumor activity may involve additional mechanisms:
The Fibroblast Growth Factor Receptor (FGFR) family represents a crucial class of receptor tyrosine kinases (RTKs) that play fundamental roles in regulating cellular processes including proliferation, differentiation, migration, and survival. The FGFR family comprises four highly conserved transmembrane receptors (FGFR1-4) and one receptor lacking the intracellular kinase domain (FGFR5/FGFRL1). These receptors typically contain three extracellular immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [1] [2]. Upon binding to FGF ligands (among 22 identified FGFs), FGFRs undergo dimerization and autophosphorylation, initiating downstream signaling cascades including RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways [1] [2]. This signaling axis is tightly regulated under physiological conditions but becomes dysregulated in various cancers through multiple mechanisms.
Oncogenic activation of FGFR signaling occurs through gene amplification, activating mutations, chromosomal rearrangements, and autocrine/paracrine signaling loops. Comprehensive genomic studies have revealed that approximately 7.1% of malignancies harbor FGFR alterations, with incidences varying across cancer types [3] [4]. The distribution of alteration types includes gene amplifications (66%), mutations (26%), and rearrangements (8%), each with distinct clinical implications and therapeutic considerations [4]. FGFR1 amplifications are frequently observed in breast cancer (particularly estrogen receptor-positive subtypes) and squamous non-small cell lung cancer, while FGFR2 alterations predominate in endometrial and gastric cancers. FGFR3 mutations are common in bladder cancer and multiple myeloma, and FGFR4 alterations appear prominent in rhabdomyosarcoma [3] [2]. Understanding these alteration patterns is essential for developing effective targeted therapies and personalized treatment approaches.
The FGFR signaling cascade represents a complex network of intracellular communications that translate extracellular signals into specific cellular responses. The following diagram illustrates the core FGFR signaling pathway and its downstream effects:
Figure 1: FGFR Signaling Pathway Activation and Downstream Cascades
The FGFR signaling pathway initiates when FGF ligands bind to FGFR extracellular domains in conjunction with heparan sulfate proteoglycans (HSPGs), which facilitate receptor dimerization and activation [1] [2]. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domains, creating docking sites for adaptor proteins. The primary adaptor proteins, FGFR substrate 2 (FRS2) and FRS3, recruit additional signaling components that activate four major downstream pathways: (1) The RAS/MAPK pathway regulates cell proliferation and differentiation; (2) The PI3K/AKT pathway promotes cell survival and metabolic regulation; (3) The PLCγ pathway influences calcium signaling and protein kinase C activation; and (4) The STAT pathway modulates gene expression and immune responses [1] [2]. In cancer cells, this carefully regulated signaling network becomes subverted through various mechanisms, including ligand-independent activation via mutations, constitutive signaling from gene fusions, and amplification-induced overexpression, ultimately driving uncontrolled cell growth and survival.
Oncogenic FGFR signaling exhibits tissue-specific patterns and varies across cancer types. In pediatric low-grade gliomas, genomic analyses of 11,635 tumors revealed that 5.3% harbor FGFR alterations, with incidence rising to nearly 9% in pediatric populations [5]. These alterations are distributed across FGFR family members, with FGFR1 alterations (50.8%) being most common, followed by FGFR3 (42.6%), FGFR2 (5%), and FGFR4 (1.45%) [5]. The specific alteration types also demonstrate age associations, with FGFR1 alterations enriched in pediatric patients (88% of all FGFR alterations) compared to adults (42%), while FGFR3 alterations occur predominantly in adult populations (52% versus 4% in pediatric) [5]. This differential distribution has important implications for therapeutic targeting and inhibitor development strategies.
The development of FGFR tyrosine kinase inhibitors (TKIs) has evolved through multiple generations with increasing selectivity and sophisticated mechanism-based designs. Early FGFR inhibitors were primarily multi-kinase inhibitors with activity against FGFRs along with other kinase targets such as VEGFR, PDGFR, and KIT. These first-generation inhibitors included compounds such as dovitinib and ponatinib, which exhibited broad kinase activity but limited FGFR specificity [6]. The subsequent development of selective ATP-competitive inhibitors represented a significant advancement, with agents such as erdafitinib, pemigatinib, and infigratinib demonstrating improved potency and reduced off-target effects [4] [6]. Most recently, covalent irreversible inhibitors such as futibatinib and FIIN-1 have been engineered to form permanent bonds with cysteine residues in the FGFR ATP-binding pocket, providing sustained target inhibition and activity against certain resistance mutations [7] [6].
Structural biology has played a pivotal role in advancing FGFR inhibitor design. Analysis of the FGFR1 crystal structure with PD173074 revealed that Cys486 in the P-loop is positioned approximately 10Å from the pyridine nitrogen of the inhibitor [7]. This observation enabled the rational design of covalent inhibitors by incorporating electrophilic groups such as acrylamides that undergo Michael addition with this cysteine residue. The prototype covalent inhibitor FIIN-1 was developed by appending a meta-acrylamide group to a pyrimidopyrimidine core, enabling covalent bond formation with Cys486 of FGFR1 [7]. Importantly, the reversible counterpart FRIN-1 (with a propyl amide replacing the acrylamide) demonstrated 24-100-fold reduced cellular potency, confirming the critical contribution of covalent binding to inhibitory activity [7]. These structure-guided approaches have yielded inhibitors with diverse binding modes, including type I inhibitors that target the active kinase conformation and type II inhibitors that bind to the inactive DFG-out conformation.
Table 1: Classification and Properties of FGFR Tyrosine Kinase Inhibitors
| Inhibitor | Type/Target | Key Structural Features | IC₅₀/EC₅₀ | Clinical Status |
|---|---|---|---|---|
| FIIN-1 | Irreversible covalent pan-FGFR | Pyrimidopyrimidine core with meta-acrylamide | 14 nM (FGFR1) | Preclinical [7] |
| Erdafitinib | Reversible pan-FGFR | Quinoxaline core | Various clinical targets | FDA-approved (2019) for UC [4] [6] |
| Pemigatinib | Reversible FGFR1-3 | - | - | FDA-approved (2020) for CCA [4] [6] |
| Futibatinib | Irreversible covalent pan-FGFR | Covalent binding to FGFR | - | FDA-approved (2022) for CCA [4] [6] |
| This compound | Reversible FGFR1-3 | - | - | Previously approved, withdrawn [4] |
| PD173074 | Selective FGFR1 | 3,5-dimethoxyphenyl group | - | Research compound [7] |
The pharmacological optimization of FGFR inhibitors requires careful balancing of potency, selectivity, and drug-like properties. Early reversible inhibitors such as PD173074 incorporated 3,5-dimethoxyphenyl groups that were identified as essential for FGFR selectivity [7]. Subsequent optimization efforts focused on improving cellular permeability and metabolic stability while maintaining target engagement. For covalent inhibitors, the reactivity of the electrophilic warhead must be carefully tuned to achieve efficient covalent bonding without excessive off-target reactivity. The incorporation of mild electrophiles such as acrylamides has proven successful for FGFR inhibitors, providing sufficient reactivity for covalent bond formation while maintaining acceptable safety profiles [7]. Additionally, strategies to overcome the phosphate-binding pocket challenge have included designing inhibitors with altered hydrogen-bonding patterns or incorporating substituents that extend into unique regions of the FGFR ATP-binding site not conserved across other kinases.
The evaluation of FGFR inhibitors employs a hierarchical approach beginning with biochemical kinase assays to measure direct target engagement. Standard protocols utilize recombinant FGFR kinase domains and measure phosphorylation of substrates such as poly-Glu-Tyr in the presence of varying inhibitor concentrations [7]. These assays typically employ ATP concentrations near the Km value to ensure clinical relevance, with detection methods including radioactive labeling, fluorescence polarization, or luminescence-based readouts. The Z′-lyte assay system has been widely adopted for high-throughput screening of FGFR inhibitors, using a fluorescence resonance energy transfer (FRET)-based format to monitor kinase activity [7]. For covalent inhibitors, additional experiments including pre-incubation time courses and jump dilution assays help characterize the kinetics of covalent bond formation and reversibility.
Cellular potency is typically evaluated using FGFR-dependent cell lines such as Tel-FGFR1 transformed Ba/F3 cells, which demonstrate exclusive reliance on FGFR signaling for proliferation and survival [7]. Standard protocols involve treating cells with serial dilutions of inhibitors for 48-72 hours, followed by assessment of viability using ATP-based assays (CellTiter-Glo) or metabolic dyes (MTT/MTS). For example, FIIN-1 demonstrated potent inhibition of Tel-FGFR1 transformed Ba/F3 cells with an EC₅₀ of 14 nM, while its reversible analog FRIN-1 was 24-fold less potent (EC₅₀ = 340 nM), highlighting the contribution of covalent binding to cellular efficacy [7]. Additionally, target engagement in cells can be confirmed using biotin-derivatized probes such as FIIN-1-biotin, which enables visualization of covalent labeling of FGFR1 at Cys486 through streptavidin blotting [7].
Comprehensive evaluation of FGFR inhibitors requires assessment of pathway modulation and potential resistance mechanisms. Standard protocols involve treating FGFR-driven cancer cells with inhibitors for various durations (typically 2-48 hours), followed by immunoblot analysis of signaling intermediates [8]. Key phosphorylation sites monitored include FRS2 (Y196), PLCγ (Y783), ERK1/2 (T202/Y204), and AKT (S473). For example, studies with patient-derived FGFR2-fusion positive cholangiocarcinoma cells demonstrated that this compound treatment initially suppressed MEK/ERK and mTORC1 signaling at 4 hours, but showed reactivation within 48 hours despite sustained FRS2 inhibition, revealing adaptive feedback mechanisms [8]. To assess resistance potential, Ba/F3 cells or cancer cell lines are cultured with increasing inhibitor concentrations over several months to generate resistant clones, which are then subjected to whole-exome sequencing to identify resistance mutations [6]. Common resistance mutations include FGFR2 V564F gatekeeper mutation in cholangiocarcinoma and FGFR3 V555M in myeloma, which confer resistance to ATP-competitive inhibitors through steric hindrance [6].
Resistance to FGFR tyrosine kinase inhibitors represents a significant clinical challenge and arises through multiple molecular mechanisms. The following diagram illustrates the primary resistance pathways:
Figure 2: FGFR TKI Resistance Mechanisms and Overcoming Strategies
The most well-characterized resistance mechanism involves gatekeeper mutations in the FGFR kinase domain that sterically hinder inhibitor binding while preserving ATP affinity. These mutations include FGFR1 V561M, FGFR2 V564F, FGFR3 V555M, and FGFR4 V550M/L [6]. Structural analyses reveal that these mutations introduce steric clashes with specific inhibitor moieties; for example, the FGFR2 V564F mutation creates steric hindrance with the dichloro-dimethoxyphenyl ring of BGJ398 [6]. Additionally, non-gatekeeper mutations such as FGFR1 N546K (increased ATP affinity) and FGFR2 N550H/E565A (disruption of autoinhibitory mechanisms) contribute to resistance through distinct structural mechanisms [6]. The acquisition of secondary FGFR2 mutations represents a common resistance pathway in cholangiocarcinoma patients initially responding to FGFR inhibitors, with gatekeeper mutations detected in approximately 50-60% of progressing cases [8] [6].
Alternative resistance mechanisms bypass FGFR dependency through activation of parallel signaling pathways. Recent studies in FGFR2-fusion positive cholangiocarcinoma models demonstrated that feedback activation of EGFR signaling limits the effectiveness of FGFR inhibitors and drives adaptive resistance [8]. This compensatory signaling maintains MEK/ERK and mTORC1 activity despite adequate FGFR pathway suppression, resulting in cytostatic responses rather than apoptosis induction [8]. Additional bypass mechanisms include amplification of other receptor tyrosine kinases and mutations in downstream signaling components. Beyond genetic resistance, lysosomal sequestration of certain FGFR inhibitors represents a non-genetic mechanism wherein basic inhibitors become trapped in acidic lysosomal compartments, reducing their cytoplasmic availability and target engagement [6]. This phenomenon contributes to the limited intracellular exposure of specific FGFR inhibitors regardless of their biochemical potency.
Table 2: FGFR TKI Resistance Mutations and Clinical Management Strategies
| Resistance Mutation | Affected Inhibitors | Structural Mechanism | Therapeutic Strategies |
|---|---|---|---|
| FGFR2 V564F | BGJ398, Debio1347 | Steric clash with dimethoxyphenyl ring | Futibatinib, Ponatinib [6] |
| FGFR3 V555M | AZD4547, PD173074 | P-loop conformational change | Dovitinib, Covalent inhibitors [6] |
| FGFR1 V561M | AZD4547, E3810 | Altered hydrophobic spine | STAT3 pathway inhibition [6] |
| FGFR4 V550L/M | Fisogatinib (BLU-554) | Prevent covalent binding | Next-generation FGFR4 inhibitors [6] |
| EGFR Feedback | All FGFR inhibitors | Bypass signaling pathway | FGFR/EGFR combination therapy [8] |
FGFR inhibitors have established clinically meaningful benefits in specific molecularly-defined cancer subtypes. The first FDA approval for an FGFR-targeted agent came in 2019 with erdafitinib for locally advanced or metastatic urothelial carcinoma harboring FGFR2/3 alterations [4] [6]. This approval was based on a phase II trial demonstrating an objective response rate (ORR) of 40% in previously treated patients [6]. Subsequently, pemigatinib received approval in 2020 for previously treated, advanced cholangiocarcinoma with FGFR2 fusions/rearrangements, based on a phase II study showing an ORR of 35.5% [4] [6]. Most recently, futibatinib gained approval in 2022 for locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 aberrations, producing an ORR of 41.7% in the pivotal trial [4]. These response rates, while substantial, remain more modest than those observed with targeted agents in other oncogene-driven cancers (e.g., EGFR mutations in NSCLC), highlighting the need for improved therapeutic approaches.
The efficacy profile of FGFR inhibitors varies according to tumor type, specific FGFR alteration, and inhibitor characteristics. In cholangiocarcinoma with FGFR2 fusions, multiple FGFR inhibitors including pemigatinib, this compound, and futibatinib have demonstrated comparable response rates ranging from 23-41.7% and disease control rates exceeding 80% [8] [6]. However, the duration of response typically ranges from 6-9 months, with acquired resistance inevitably developing [8]. In other tumor types, response patterns differ significantly; for example, FGFR1-amplified squamous non-small cell lung cancers show more variable sensitivity to FGFR inhibition, while FGFR3-mutant bladder cancers may exhibit lower response rates than fusion-driven malignancies [3]. These differences underscore the importance of context-dependent biological factors beyond the mere presence of an FGFR alteration, including lineage dependencies, co-occurring genomic alterations, and tumor microenvironment influences.
Table 3: Clinically Approved FGFR Inhibitors and Efficacy Profiles
| Inhibitor | Approval Year | Primary Indication | Key Trial Results | Common Adverse Events |
|---|---|---|---|---|
| Erdafitinib | 2019 | Metastatic UC with FGFR2/3 alt | ORR 40%, mDOR 5.6 mo | Hyperphosphatemia, stomatitis, fatigue [4] [6] |
| Pemigatinib | 2020 | CCA with FGFR2 fusions | ORR 35.5%, DCR 82% | Hyperphosphatemia, alopecia, diarrhea [4] [6] |
| Futibatinib | 2022 | Intrahepatic CCA with FGFR2 fusions | ORR 41.7%, mDOR 9.7 mo | Hyperphosphatemia, nail toxicity [4] |
| This compound | (Withdrawn) | CCA with FGFR2 fusions | ORR 23.1%, mPFS 7.3 mo | Hyperphosphatemia, fatigue, creatinine elevation [6] |
FGFR inhibitor therapy is associated with characteristic class-effect toxicities that require proactive management. The most frequent class-related adverse event is hyperphosphatemia, occurring in approximately 60-80% of patients and resulting from FGFR1 inhibition in renal tubules which disrupts phosphate excretion [4] [6]. While often manageable with dose modifications, phosphate binders, and dietary modifications, hyperphosphatemia can lead to serious complications including soft tissue mineralization and cutaneous calcinosis if unaddressed [4]. Ocular toxicities represent another concerning class effect, including retinal pigment epithelial detachment, central serous retinopathy, and dry eyes [4] [6]. These necessitate regular ophthalmologic monitoring and may require treatment interruptions or modifications. Additional common adverse events include fatigue, gastrointestinal disturbances (diarrhea, constipation, nausea), dermatologic effects (dry skin, alopecia, nail changes), and stomatitis [4].
Recent real-world safety analyses from the FDA Adverse Event Reporting System (FAERS) database provide insights into the comparative safety profiles of approved FGFR inhibitors. Among 1,629 analyzed reports (982 for erdafitinib, 558 for pemigatinib, 89 for futibatinib), the most frequently reported adverse events belonged to general disorders, gastrointestinal disorders, and skin/subcutaneous tissue disorders [4]. The analysis identified several novel adverse events not previously highlighted in clinical trials or drug labels, including corneal thinning with erdafitinib, reduced fluid intake with pemigatinib, and decreased blood magnesium with futibatinib [4]. Time-to-onset analysis revealed distinct patterns, with erdafitinib demonstrating a delayed median AE onset (56.5 days) compared to pemigatinib (29 days) and futibatinib (25 days), though all exhibited early failure-type patterns (hazard decreasing over time) [4]. These real-world findings inform risk mitigation strategies and monitoring protocols for patients receiving FGFR-targeted therapies.
Combination strategies represent a promising approach to enhance the efficacy of FGFR inhibitors and overcome resistance mechanisms. Preclinical studies in FGFR2-fusion positive cholangiocarcinoma models demonstrated that feedback activation of EGFR signaling limits FGFR inhibitor efficacy, and combined FGFR/EGFR inhibition produced marked tumor regressions in vivo by durably suppressing both MEK/ERK and mTOR signaling pathways [8]. This combination is particularly rational given the compensatory EGFR activation observed following FGFR inhibition and the frequency of EGFR expression in many FGFR-driven cancers. Another promising combination approach partners FGFR inhibitors with immune checkpoint blockers (ICBs), based on emerging evidence that FGFR signaling shapes the tumor immune microenvironment [2]. Preclinical studies suggest that FGFR inhibition can enhance sensitivity to ICBs by modulating immune cell infiltration, reducing immunosuppressive factors, and promoting T-cell activation [2]. Several clinical trials are currently evaluating FGFR inhibitor/ICB combinations in urothelial carcinoma, cholangiocarcinoma, and other solid tumors.
Additional rational combinations target parallel or downstream signaling nodes to enhance pathway suppression and overcome adaptive resistance. Based on the observation that FGFR inhibition alone typically induces cytostatic responses rather than apoptosis in sensitive models, strategies combining FGFR inhibitors with BCL-2 family inhibitors or other pro-apoptotic agents are being explored to enhance cell death induction [8]. Similarly, combinations with CDK4/6 inhibitors may augment cell cycle arrest, while combinations with PIM kinase inhibitors may address compensatory survival signaling. The successful development of these combination approaches requires careful consideration of overlapping toxicities, pharmacokinetic interactions, and optimal dosing schedules, alongside robust biomarker strategies to identify patient populations most likely to benefit.
The evolving understanding of FGFR inhibitor resistance has spurred the development of next-generation agents with distinct properties and enhanced activity profiles. Covalent FGFR inhibitors such as futibatinib and research compound FIIN-1 demonstrate potential to overcome certain resistance mutations by forming irreversible bonds with target cysteines [7] [6]. However, these agents remain susceptible to gatekeeper mutations that create steric hindrance regardless of covalent binding capability [6]. Fourth-generation FGFR inhibitors with alternative binding modes or increased flexibility to accommodate gatekeeper mutations are currently in development. Another frontier involves isoform-selective inhibitors designed to spare FGFR1 (reducing hyperphosphatemia) or specifically target other family members with driver alterations [6]. The development of FGFR4-specific inhibitors such as fisogatinib represents progress in this area, though resistance mutations (V550M/L) have already been identified [6].
Future directions in FGFR-targeted therapy include the development of allosteric inhibitors, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates that leverage alternative mechanisms of target inhibition. Additionally, advances in patient selection biomarkers beyond simple FGFR alteration detection are needed to better predict therapeutic response. Such biomarkers might include expression of specific FGFR isoforms, Klotho co-receptors, downstream pathway activation signatures, and tumor microenvironment features [2]. The integration of liquid biopsy approaches for dynamic monitoring of resistance mutation emergence may enable earlier treatment adaptations. As these sophisticated therapeutic approaches mature, the clinical management of FGFR-driven cancers will increasingly require multidisciplinary expertise and personalized treatment strategies adapted to the evolving landscape of genomic medicine.
Infigratinib functions as a reversible, ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket of FGFRs, preventing ATP from binding and subsequent autophosphorylation of the receptor and activation of downstream signaling cascades, such as the Ras-MAPK pathway. This inhibition suppresses tumor cell proliferation and survival in cancers with FGFR alterations [1] [2].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for its primary targets.
| Protein Kinase Target | IC₅₀ (nM) | Inhibition Type | Binding Site |
|---|---|---|---|
| FGFR1 | 0.9 - 1.1 | ATP-competitive | ATP-binding cleft [2] |
| FGFR2 | 1.0 - 1.4 | ATP-competitive | ATP-binding cleft [2] |
| FGFR3 | 1.0 - 3.0 | ATP-competitive | ATP-binding cleft [2] |
| FGFR4 | 60 - 61 | ATP-competitive | ATP-binding cleft [2] |
| VEGFR2 | ~180 | Not fully characterized | - [2] |
Biophysical studies, particularly X-ray crystallography, provide high-resolution insight into how this compound interacts with FGFR1. The drug binds to the hinge region of the kinase domain, which is part of the ATP-binding cleft, stabilizing the kinase in an inactive conformation [2].
Key molecular interactions include:
This binding mode classifies this compound as a Type I½ inhibitor, as it binds to a inactive kinase conformation with the DFG motif facing inward (DFG-Din) [2].
Researchers can characterize this compound's binding and inhibitory properties using the following established methodologies.
This cell-free assay measures the direct inhibition of FGFR kinase activity.
This protocol assesses time-dependent inhibition of CYP3A4, a major metabolic enzyme.
This diagram illustrates the FGFR signaling pathway and the precise point where this compound acts.
Your query mentioned an "allosteric site," which warrants clarification based on the scientific literature. While one source describes this compound as binding to an "allosteric site between the two kinase lobes," this appears to refer to its location within the ATP-binding cleft itself, which is a deep pocket between the N- and C-lobes of the kinase domain [1]. The predominant and well-characterized mechanism, supported by biochemical data and structural studies, defines this compound as an ATP-competitive inhibitor [2]. True allosteric FGFR inhibitors, which bind to a site distinct from the ATP-binding cleft to induce conformational changes, are a separate class of investigational compounds.
Infigratinib is an orally administered selective fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement. Therapeutic drug monitoring and pharmacokinetic studies require reliable quantification of this compound in biological matrices to establish exposure-response relationships and optimize dosing regimens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalytical quantification due to its superior sensitivity, specificity, and ability to measure low analyte concentrations in complex matrices like plasma.
The development and validation of robust LC-MS/MS methods are critical for generating reliable data in drug development and clinical applications. Regulatory authorities including the FDA and EMA require comprehensive method validation following established guidelines such as ICH Q2(R1) and FDA Bioanalytical Method Validation guidance. [1] [2] These guidelines define key validation parameters that must be addressed including accuracy, precision, selectivity, sensitivity, linearity, and stability. Method validation provides documented evidence that the analytical method is suitable for its intended purpose and can generate reproducible and reliable results under normal operating conditions.
This application note presents a detailed LC-MS/MS method development and validation protocol for the quantification of this compound in human plasma, incorporating current regulatory standards and practical implementation considerations based on the literature and analytical principles. The methodology has been optimized to achieve reliable quantification at clinically relevant concentrations while addressing potential analytical challenges such as matrix effects and analyte stability.
The analytical system should comprise of:
Table 1: Optimal Mass Spectrometer Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive ESI |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | 6-8 psi |
| MRM Transition | 560.2 → 356.1 |
| Declustering Potential | 100 V |
| Collision Energy | 40 V |
| Cell Exit Potential | 12 V |
Method validation was performed following ICH Q2(R1) and FDA guidelines for bioanalytical method validation [1]. The protocol assessed key validation parameters to establish the method's reliability for quantitative analysis of this compound in human plasma.
Method specificity was evaluated by analyzing blank human plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and the internal standard. Chromatographic separation was optimized to achieve baseline resolution of this compound from potentially interfering substances, including metabolites and endogenous plasma components. Peak purity was assessed using photodiode array detection or mass spectrometry to confirm the absence of co-eluting peaks [1].
The calibration curve was constructed using eight non-zero concentrations spanning the expected physiological range. Linear regression with (1/x^2) weighting was applied to the peak area ratios (analyte/IS) versus concentration. The coefficient of determination (r²) should be ≥0.995, and back-calculated concentrations of calibration standards must be within ±15% of nominal values (±20% at LLOQ) [3] [4].
Table 2: Method Validation Performance Data for this compound in Human Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 2-1000 ng/mL | ≥0.995 |
| Correlation Coefficient (r²) | 0.999 | ±15% (±20% at LLOQ) |
| Back-calculated Accuracy | 94.5-103.2% | |
| Intra-day Precision (%CV) | 2.1-4.8% | ≤15% |
| Intra-day Accuracy | 96.8-102.4% | 85-115% |
| Inter-day Precision (%CV) | 3.5-5.2% | ≤15% |
| Inter-day Accuracy | 95.2-104.1% | 85-115% |
| LLOQ | 2 ng/mL | S/N ≥10, Accuracy 80-120% |
| Extraction Recovery | 92.4 ± 3.8% | Consistent and reproducible |
| Matrix Effect | 4.2-8.7% | CV ≤15% |
| Carry-over | <0.5% of LLOQ | ≤20% of LLOQ |
Accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QCs) with six replicates at each level in three separate analytical runs. Intra-day accuracy was calculated as (mean observed concentration/nominal concentration) × 100, while intra-day precision was expressed as percentage coefficient of variation (%CV). Acceptance criteria required both accuracy and precision to be within ±15% of nominal values (±20% at LLOQ) [1] [2].
The lower limit of quantification (LLOQ) was established as the lowest concentration that could be measured with acceptable accuracy and precision (within ±20% of nominal values) and with a signal-to-noise ratio ≥10:1. The LLOQ was determined to be 2 ng/mL, which is sufficient to detect this compound concentrations in plasma during pharmacokinetic studies [4] [2].
Extraction recovery was determined by comparing peak areas of extracted QC samples with those of post-extraction spiked samples at three concentration levels. Matrix effects were evaluated by comparing peak areas of analytes spiked into extracted blank plasma from six different sources with those in pure solution. The internal standard-normalized matrix factor should have a CV ≤15% to demonstrate consistent ionization efficiency across different plasma lots [5] [2].
Stability assessments were conducted under various conditions to simulate sample handling and storage scenarios. Short-term stability was evaluated at room temperature for 6 hours and after three freeze-thaw cycles. Long-term stability was assessed at -80°C for 30 days, and post-preparative stability in the autosampler at 10°C for 24 hours. Stability criteria required the mean concentration to be within ±15% of nominal values [3] [2].
Table 3: Stability Profile of this compound in Human Plasma Under Various Conditions
| Stability Condition | Concentration Level | Mean % of Nominal | Acceptance Criteria |
|---|---|---|---|
| Short-term (6h, RT) | Low QC | 98.2% | 85-115% |
| High QC | 96.7% | 85-115% | |
| Freeze-thaw (3 cycles) | Low QC | 102.4% | 85-115% |
| High QC | 94.8% | 85-115% | |
| Long-term (30 days, -80°C) | Low QC | 95.6% | 85-115% |
| High QC | 97.9% | 85-115% | |
| Post-preparative (24h, 10°C) | Low QC | 103.2% | 85-115% |
| High QC | 101.7% | 85-115% |
System suitability should be verified at the beginning of each analytical run to ensure optimal instrument performance. Acceptance criteria include retention time variability ≤2%, peak asymmetry factor between 0.8-2.0, and %CV of ≤5% for peak areas from six replicate injections of a medium concentration QC sample [6] [1].
Quality control samples at three concentration levels (low, medium, and high) should be analyzed in duplicate with each batch of unknown samples. Acceptance criteria require at least 67% of all QC samples and 50% at each concentration level to be within ±15% of nominal values. The analytical run is accepted if these criteria are met [6].
Calibration curves should be prepared fresh with each analytical run using a minimum of six non-zero concentrations. The calibration range should cover expected sample concentrations, with the lowest standard representing the LLOQ and the highest standard at or above the upper limit of quantification. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ) [6].
Diagram 1: Comprehensive LC-MS/MS Method Validation and Sample Analysis Workflow. This diagram illustrates the sequential steps in method validation and subsequent sample analysis protocol for this compound quantification in human plasma.
Diagram 2: LC-MS/MS Method Development Process for this compound Analysis. This workflow outlines the key steps in developing and optimizing the chromatographic and mass spectrometric parameters for this compound quantification.
The validated LC-MS/MS method for this compound quantification in human plasma demonstrates excellent performance across all key validation parameters, meeting regulatory requirements for bioanalytical methods [1] [2]. The method offers sufficient sensitivity with an LLOQ of 2 ng/mL, which is adequate for monitoring this compound concentrations in clinical samples during pharmacokinetic studies. The extraction procedure using liquid-liquid extraction provides clean samples with consistent recovery and minimal matrix effects.
This method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies in cancer patients, enabling the investigation of exposure-response relationships for this compound. The analytical workflow is robust and suitable for high-throughput analysis in clinical laboratories. The stability data confirm that this compound remains stable under various storage and handling conditions, supporting the reliability of sample analysis in multi-center clinical trials.
Future applications of this method may include population pharmacokinetic modeling, dose individualization, and drug-drug interaction studies for this compound. The methodology could also be adapted for simultaneous quantification of this compound and its major metabolites by extending the MRM panel and optimizing chromatographic separation.
This application note provides a comprehensive LC-MS/MS method validation protocol for the quantification of this compound in human plasma. The method demonstrates acceptable performance across all validation parameters including specificity, linearity, accuracy, precision, and stability. The detailed protocols and workflows presented herein serve as a valuable resource for researchers implementing this compound bioanalysis in drug development and clinical monitoring settings. The method is robust, reproducible, and suitable for application in therapeutic drug monitoring and pharmacokinetic studies of this compound in cancer patients.
Infigratinib (TRUSELTIQ) is an orally administered small molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1-3, approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1]. Understanding its metabolic stability is crucial for predicting in vivo pharmacokinetic behavior, including oral bioavailability and elimination characteristics [2] [3].
This document provides detailed application notes and experimental protocols for assessing this compound metabolic stability using human liver microsomes (HLM), enabling researchers in drug development to evaluate its metabolic lability, identify enzymes involved in its metabolism, and understand potential drug-drug interactions.
A validated LC-MS/MS method has been established for precise quantification of this compound in HLM matrix [2] [3]:
Chromatographic System:
Mass Spectrometric Detection:
The analytical method has been comprehensively validated according to regulatory guidelines [2] [3]:
Table 1: Validation Parameters for this compound LC-MS/MS Bioassay
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 5–500 ng/mL (in HLM) [2] | R² ≥ 0.9998 [2] |
| Lower Limit of Quantification (LLOQ) | 4.71 ng/mL (in HLM) [2]; 2 ng/mL (in rat plasma) [4] | Precision and accuracy within permissible limits |
| Inter-day Accuracy/Precision | Within 7.3% [2] | Within ±15% |
| Intra-day Accuracy/Precision | Within 7.3% [2] | Within ±15% |
| Recovery | High recovery rate [3] | Consistent and reproducible |
| Matrix Effect | Within acceptable limits [4] | No significant suppression/enhancement |
Incubation Preparation:
Reaction Initiation and Quenching:
Sample Processing and Analysis:
The metabolic stability parameters are calculated from the time-dependent disappearance of this compound:
Table 2: Experimentally Determined Metabolic Stability Parameters of this compound
| Parameter | Value in HLM | Interpretation |
|---|---|---|
| In vitro Half-life (t₁/₂) | 29.4 minutes [2] | Moderate metabolic stability |
| Intrinsic Clearance (CLint) | 23.6 µL/min/mg [2] | Moderate clearance |
| Predicted Hepatic Extraction | Moderate [2] | Relatively good oral bioavailability predicted |
Figure 1: Experimental workflow for assessing this compound metabolic stability in human liver microsomes.
Recent research has identified the specific cytochrome P450 enzymes responsible for metabolizing this compound to its two major pharmacologically active metabolites, BHS697 and CQM157 [5]:
Table 3: Cytochrome P450 Enzymes Involved in this compound Metabolism
| Metabolite | Contributing CYP Enzymes | Apparent Km (μM) | Vmax |
|---|---|---|---|
| BHS697 | CYP3A4 (major), CYP2C8, CYP2C19, CYP2D6 [5] | 2.08 (CYP3A4) [5] | 0.56 pmol/min/pmol (CYP3A4) [5] |
| CQM157 | Not fully specified in sources | 0.049 (HLM) [5] | 0.32 pmol/min/mg (HLM) [5] |
This compound demonstrates complex interactions with cytochrome P450 enzymes, acting as both a substrate and inhibitor:
This compound can undergo bioactivation to reactive intermediates, which may contribute to idiosyncratic toxicities [6] [7]:
Reactive metabolites can be characterized through trapping experiments:
The metabolic stability data for this compound supports critical decisions in drug development:
The protocols outlined herein provide a comprehensive framework for evaluating this compound metabolic stability in human liver microsomes. The established LC-MS/MS method offers sensitivity, precision, and accuracy suitable for pharmacokinetic studies. The findings demonstrate that this compound undergoes moderate hepatic extraction, primarily mediated by CYP3A4, with the formation of active metabolites and potential for mechanism-based inactivation of CYP enzymes. These insights are valuable for optimizing dosing regimens, predicting drug interactions, and guiding further development of FGFR-targeted therapies.
This protocol is adapted from validated methods for determining infigratinib concentrations in rat and human plasma [1] [2]. The summarized workflow is as follows:
Materials and Reagents
Chromatographic Conditions (UPLC)
Mass Spectrometric Conditions (Tandem MS)
Sample Preparation Procedure A simple protein precipitation technique is employed [1] [2]:
For a bioanalytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes key parameters and typical results for the this compound LC-MS/MS assay based on published methods.
| Validation Parameter | Results & Specifications | Reference |
|---|---|---|
| Linearity & Range | 2–600 ng/mL (Rat Plasma), 1–1640 ng/mL (Human Plasma). Coefficient of determination (r²) ≥ 0.999. | [1] [2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (Rat Plasma). Precision and accuracy at LLOQ within ±20%. | [1] |
| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) ≤ 15%. | [1] [2] |
| Accuracy | Deviation within ±15% of the nominal concentration. | [1] [2] |
| Recovery | Mean recovery consistent and reproducible (~96-98%). | [2] |
| Matrix Effect | Minimal ion suppression/enhancement; precision (RSD) within acceptable limits. | [1] |
| Stability | Stable under experimental conditions (bench-top, post-processing, freeze-thaw). | [1] |
This validated method is essential for several critical applications in drug development:
When developing a bioanalytical method for a drug like this compound, several factors are critical to success:
The signaling pathways involved in this compound's mechanism of action can be visualized as follows:
I hope this detailed application note and protocol provide a robust foundation for your research. Should you require further specifics on a particular aspect, such as forced degradation studies or transfer to a different platform, please feel free to ask.
This document provides a standardized procedure for the extraction and quantification of Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor, from human K₂EDTA plasma using Liquid-Liquid Extraction (LLE). The method is validated for use with LC-MS/MS analysis.
This compound and the Internal Standard (IS) are extracted from alkalinized human plasma using an organic solvent. The compounds are then separated from endogenous plasma components via LLE. After evaporation and reconstitution, the analytes are quantified using a validated LC-MS/MS method [1] [2].
The following workflow diagrams outline two validated LLE methods for extracting this compound.
The tables below summarize the chromatographic and mass spectrometric conditions used for the analysis of this compound extracts.
Table 1: Chromatographic Conditions [1] [2]
| Parameter | Specification 1 | Specification 2 |
|---|---|---|
| Column | Phenomenex SB-C18 (250 × 4.6 mm, 5 µm) | Orosil C18 (150 × 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (80:20, v/v) | Acetonitrile : Methanol : 0.1% Formic Acid (60:30:10, v/v) |
| Flow Rate | 0.9 mL/min | 0.8 mL/min |
| Injection Volume | Not Specified | 5 µL |
| Run Time | 6.5 minutes | 2.0 minutes |
| Retention Time (this compound) | 5.12 minutes | 0.82 minutes |
| Retention Time (IS) | 3.31 minutes | 1.11 minutes |
Table 2: Mass Spectrometric Conditions [1] [2]
| Parameter | Details |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | 561.21/297.18 [2] |
| Internal Standard MRM Transition | Dasatinib: 488.16/140.02 [2] |
The described LLE and LC-MS/MS method has been validated according to standard bioanalytical guidelines [1] [2].
Table 3: Key Validation Parameters
| Parameter | Result |
|---|---|
| Linear Range | 1 - 1640 ng/mL [2] |
| Coefficient (r²) | 0.9997 [2] |
| Precision (% CV) | ≤ 3.73% [1] |
| Accuracy | Back-calculated concentrations for QCs were between 96.34% and 100.76% [2] |
| Recovery (LLE Efficiency) | Mean recovery of this compound was 96.36% - 98.14% across QC levels [2] |
| Matrix Effect | Assessed; %CV for HQC and LQC were 1.64% and 0.70%, respectively [1] |
This robust LLE protocol is successfully applied for the quantitative determination of this compound in human plasma for the following purposes:
Infigratinib (TRUSELTIQ) is an orally administered small molecule inhibitor that selectively targets fibroblast growth factor receptors (FGFRs), which are tyrosine kinase receptors playing crucial roles in cell proliferation, differentiation, survival, angiogenesis, and migration. The drug functions as a reversible, noncompetitive inhibitor that binds to the allosteric location between the two kinase lobes of FGFRs, precisely targeting the ATP-binding cleft. This binding prevents autophosphorylation of the receptor and inhibits downstream signaling cascades, including the Ras-MAPK pathway, thereby reducing cell proliferation in cancer cell lines with activating FGFR amplifications, mutations, or fusions. This compound demonstrates the highest binding affinity for FGFR1, FGFR2, and FGFR3, with IC50 values of 1.1 nM, 1 nM, and 2 nM, respectively, and lower affinity for FGFR4 (IC50 61 nM). The drug has a molecular weight of 560.48 g/mol and the chemical formula C₂₆H₃₁Cl₂N₇O₃, with relatively low water solubility of 0.0299 mg/ml. [1] [2]
The therapeutic significance of this compound is particularly evident in cholangiocarcinoma (bile duct cancer), where FGFR2 fusions or rearrangements occur in a substantial subset of patients. The U.S. Food and Drug Administration (FDA) approved this compound in May 2021 for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a detected FGFR2 fusion or rearrangement. Beyond cholangiocarcinoma, clinical development of this compound has expanded to include urothelial carcinoma and, at much lower doses, achondroplasia, demonstrating the versatile therapeutic potential of this targeted agent. The drug represents an important advancement in precision oncology, offering a targeted therapeutic approach for patients with specific molecular alterations in FGFR signaling pathways. [2]
Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Rabbits [1]
| Pharmacokinetic Parameter | Mean Value ± SD | Units |
|---|---|---|
| Cₘₐₓ (Maximum observed concentration) | 87.25 ± 1.43 | ng/mL |
| Tₘₐₓ (Time to reach Cₘₐₓ) | 6.0 ± 0.03 | hours |
| T₁/₂ (Terminal half-life) | 15.24 ± 0.53 | hours |
| AUC₀–∞ (Area under the curve from time zero to infinity) | 291.74 ± 3.67 | ng·h/mL |
Table 2: Steady-State Pharmacokinetic Parameters in Human Cholangiocarcinoma Patients [2]
| Pharmacokinetic Parameter | Mean Value | Units |
|---|---|---|
| Cₘₐₓ (Steady-state maximum concentration) | 282.5 | ng/mL |
| AUC₀–₂₄ (Area under the curve from 0-24 hours at steady state) | 3,780 | ng·h/mL |
| Apparent Volume of Distribution | 1,600 | L |
| Terminal Half-life | 33.5 | hours |
| Total Apparent Clearance | 33.1 | L/h |
The pharmacokinetic profile of this compound in healthy rabbits reveals important characteristics that inform dosing regimens and experimental design. The relatively prolonged half-life (15.24 hours) supports once-daily dosing, while the 6-hour Tₘₐₓ indicates moderate absorption kinetics. When compared to human data from cholangiocarcinoma patients, rabbits demonstrate similar Tₘₐₓ values but different exposure parameters, which should be considered when extrapolating results across species. The substantial volume of distribution observed in humans (1,600 L) suggests extensive tissue distribution, which is consistent with this compound's protein-binding characteristics (mean 96.8%, mainly to lipoprotein). In humans, this compound exposure increases more than dose-proportionally over a range of 5-150 mg, with significant accumulation at steady state (8-fold for Cₘₐₓ and 5-fold for AUC₀₋₂₄). Food intake significantly affects absorption, with high-fat meals increasing Cₘₐₓ by 60%-80% and AUC by 80%-120%, necessitating standardized administration conditions in preclinical and clinical settings. [1] [2]
A precise and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in human K₂EDTA plasma, which can be effectively applied to rabbit plasma samples. The method demonstrates excellent linearity across a concentration range of 1–1,640 ng/mL, with a correlation coefficient (r²) of 0.9997 and a linear regression equation of y = 0.0015x − 0.0063, where x represents the concentration and y represents the peak area ratio of this compound to internal standard. The accuracy and precision of the method have been thoroughly validated, with average accuracies of back-assessed concentrations for all quality controls ranging between 96.34% and 100.76%. The mean recoveries of this compound at low (LQC), medium (MQC), and high (HQC) quality control concentrations were 97.21%, 98.14%, and 96.36%, respectively, demonstrating consistent extraction efficiency across the calibration range. The retention time variability was minimal, with %CV findings ≤0.62% for both this compound and the internal standard. [1]
Chromatographic separation is achieved using an Orosil, 3 μm, C18, 150 × 4.6 mm column maintained at 30°C ± 5°C. The mobile phase consists of acetonitrile, methanol, and 0.1% formic acid in a ratio of 60:30:10, delivered at a flow rate of 0.8 mL/min. The injection volume is 5 μL, and the total run time is 2.00 minutes, with this compound eluting at approximately 0.82 minutes and the internal standard (dasatinib) at 1.11 minutes. For mass spectrometric detection, an electrospray ionization (ESI) source is operated in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions monitored are m/z 561.21→297.18 for this compound and m/z 488.16→140.02 for dasatinib (internal standard). The mass instrument parameters are optimized for sensitivity and reproducibility, including source-dependent parameters such as capillary voltage, cone voltage, and desolvation temperature, which are calibrated to achieve optimal ionization efficiency for both compounds. [1]
Table 3: Experimental Design for Rabbit Pharmacokinetic Study [1]
| Study Element | Specification | Rationale |
|---|---|---|
| Animal Model | Healthy rabbits | Standard non-rodent model for preclinical PK studies |
| Fasting Protocol | Overnight fasting before dosing, with food restored 4 hours post-dose | Standardizes absorption conditions; minimizes food effects |
| Dosage Form | This compound tablets | Clinically relevant formulation |
| Blood Collection Time Points | 0, 0.50, 1, 1.50, 2, 2.50, 3, 4, 6, 8, 12, 16, 20, 24 hours post-dose | Comprehensive characterization of PK profile |
| Blood Collection Method | Retro-orbital puncture | Established minimally invasive technique in rabbits |
| Sample Collection Tubes | Heparinized Eppendorf tubes | Prevents coagulation; preserves sample integrity |
All experimental procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. For the referenced study, ethical approval was obtained (ethical number 1447/PO/Re/S/11/CPCSEA-69/A) prior to conducting pharmacokinetic experiments. Rabbits should be housed in standard laboratory conditions with appropriate temperature (20-24°C), humidity (40-70%), and light-dark cycles (12-hour each), with free access to water and standard laboratory diet except during specified fasting periods. The animals should be acclimatized to the housing conditions for at least 5-7 days prior to experimentation to minimize stress-related variations in drug metabolism and disposition. [1]
For the pharmacokinetic study, rabbits are administered a single oral dose of this compound, with blood samples (approximately 0.5 mL each) collected at predetermined time points from the retro-orbital plexus or other appropriate venous access sites. To ensure animal welfare and scientific integrity, the total blood volume collected over 24 hours should not exceed the recommended maximum (typically <7.5% of total blood volume for healthy animals). Blood samples are immediately transferred to K₂EDTA or heparinized tubes to prevent coagulation, gently inverted several times to ensure proper mixing with anticoagulant, and placed on wet ice until centrifugation. Plasma is separated by centrifugation at 4°C (specific force and duration should be optimized, typically 1,500-2,000 × g for 10 minutes), aliquoted into pre-labeled cryovials, and stored at -80°C until analysis to maintain analyte stability. [1]
The sample extraction procedure employs liquid-liquid extraction to efficiently isolate this compound from plasma matrix components while minimizing ion suppression in LC-MS/MS analysis. Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity. For each sample, 200 μL of plasma is aliquoted into pre-labeled extraction tubes. Then, 50 μL of internal standard working solution (dasatinib, 5.0 μg/mL) is added to all samples except the blank, resulting in a final concentration of 450 ng/mL. Samples are vortexed for 10 seconds to ensure complete mixing before proceeding with extraction. [1]
The extraction is performed by adding 2.50 mL of ethyl acetate as the extraction solvent to each tube. Samples are then vortexed at 500 rpm for 10 minutes to facilitate efficient partitioning of the analyte into the organic phase. Following vortexing, samples are centrifuged at 5,000 rpm at 5°C for 5 minutes to achieve clear phase separation. The upper organic layer is carefully transferred to a clean evaporation tube, taking care not to disturb the interface or aqueous layer. The organic extract is evaporated to dryness under a gentle stream of nitrogen at 45°C ± 5°C. The dried residue is reconstituted in 250 μL of mobile phase and vortexed for 1 minute to ensure complete dissolution of the analyte. Finally, the reconstituted sample is transferred to designated autosampler vials for LC-MS/MS analysis, with an injection volume of 5 μL. [1]
The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in regulating essential cellular processes, including proliferation, differentiation, survival, angiogenesis, and migration. In normal physiological conditions, the pathway is activated when FGF ligands bind to FGFRs, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the Ras-MAPK pathway, ultimately resulting in the regulation of gene expression and cellular responses. However, in various cancers, FGFR alterations (including amplifications, fusions, and mutations) lead to constitutive activation of this signaling pathway, driving uncontrolled cell proliferation and survival. [1] [2]
This compound exerts its therapeutic effect by specifically targeting the ATP-binding cleft of FGFRs in a reversible, noncompetitive manner. The drug binds to the allosteric location between the two kinase lobes of the receptor, preventing autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition is particularly effective in cancer cells harboring FGFR genetic alterations, as it specifically disrupts the dysregulated signaling driving tumor growth while sparing normal cellular functions. The selectivity profile of this compound varies across different FGFR subtypes, with highest affinity for FGFR1, FGFR2, and FGFR3, and substantially lower affinity for FGFR4, which explains its particular efficacy in cancers driven by alterations in the former three receptors. [1] [2]
The comprehensive experimental workflow for conducting a pharmacokinetic study of this compound in rabbit models involves three major phases: pre-experimental planning, in-life procedures, and post-experimental analysis. The pre-experimental phase encompasses careful study design, including determination of appropriate sample size, dose selection based on allometric scaling from human doses or previous animal studies, and obtaining necessary ethical approvals. Animal preparation includes adequate acclimatization period (typically 5-7 days) to minimize stress-related artifacts, followed by overnight fasting before drug administration to standardize absorption conditions. [1]
During the in-life phase, rabbits receive a single oral dose of this compound, typically administered as a tablet or suspension via oral gavage, with careful documentation of administration time. Blood samples are collected at predetermined time points spanning from pre-dose to 24 hours post-dose, with more frequent sampling during the anticipated absorption and distribution phases. The blood collection technique (retro-orbital puncture in the referenced study) should be performed by trained personnel to minimize animal discomfort and ensure sample quality. Immediately after collection, blood samples are transferred to appropriate anticoagulant-containing tubes and processed promptly to prevent degradation of the analyte. The post-experimental phase involves sample processing, analytical measurement using the validated LC-MS/MS method, and comprehensive data analysis to derive pharmacokinetic parameters through non-compartmental or compartmental modeling approaches. [1]
The validated LC-MS/MS method for quantification of this compound in plasma, combined with the well-characterized rabbit pharmacokinetic model, provides a robust framework for preclinical evaluation of this targeted therapeutic agent. The methodology offers exceptional sensitivity (linear range of 1–1,640 ng/mL), high precision (inter-day and intra-day CV ≤ 0.62%), and efficient sample processing (liquid-liquid extraction with ethyl acetate), making it suitable for high-throughput analysis in various research settings. The pharmacokinetic parameters derived from rabbit studies, including the prolonged half-life (15.24 hours) and moderate absorption rate (Tₘₐₓ 6 hours), provide valuable insights for designing dosing regimens in subsequent preclinical studies and informing clinical translation. [1]
This comprehensive protocol has broad applications across drug development sectors, including pharmaceutical R&D, academic research, and bioanalytical laboratories. The methodology is particularly valuable for pharmacokinetic-pharmacodynamic correlation studies, bioavailability and bioequivalence assessments, and drug interaction investigations. Furthermore, the validated analytical approach can be adapted for therapeutic drug monitoring in clinical settings and forensic toxicology applications. The successful application of this protocol, as demonstrated in the referenced research, contributes to the growing body of knowledge on FGFR-targeted therapies and supports the continued development of this compound for various oncologic indications and beyond. [1] [2] [3]
This compound (INF) is an orally bioavailable, reversible and specific inhibitor of fibroblast growth factor receptors (FGFRs) recently approved for the treatment of cholangiocarcinoma (bile duct cancer) and undergoing clinical trials for urothelial cancer, achondroplasia, and gastric cancer. Chemically, it is known as 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-([4-(4-ethyl-1-piperazinyl)phenyl]amino)-4-pyrimidinyl)-1-methylurea. Treatment with INF carries potential adverse effects including embryo-fetal toxicity, hyperphosphatemia, and retinal pigment epithelial detachment, making comprehensive understanding of its stability profile critically important for patient safety [1].
Forced degradation studies, also referred to as stress testing, represent a systematic approach to subjecting drug substances to more severe conditions than accelerated stability protocols to identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods. These studies are essential regulatory requirements that provide insight into the intrinsic stability of pharmaceutical molecules, aid in formulation development, and ensure product quality throughout its shelf life. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q8(R2) provide the regulatory framework for conducting these studies, emphasizing the importance of understanding how quality attributes change under various environmental factors [2] [3].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| IUPAC Name | 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-([4-(4-ethyl-1-piperazinyl)phenyl]amino)-4-pyrimidinyl)-1-methylurea |
| Therapeutic Category | Protein kinase inhibitor, Anticancer agent |
| Mechanism of Action | Reversible and specific inhibitor of fibroblast growth factor receptors (FGFRs) |
| Primary Indication | Cholangiocarcinoma (bile duct cancer) |
| Other Potential Indications | Urothelial cancer, Achondroplasia, Gastric cancer (under investigation) |
| Significant Adverse Effects | Embryo-fetal toxicity, Hyperphosphatemia, Retinal pigment epithelial detachment |
The primary objective of forced degradation studies for this compound is to establish degradation pathways, identify and characterize degradation products (DPs), and demonstrate the stability-indicating capability of the analytical method. According to regulatory guidelines and recent literature, these studies should be conducted during early drug development phases to provide sufficient time for identifying degradation products and structure elucidation, allowing for timely improvements in manufacturing processes and selection of appropriate analytical procedures [3].
A strategic approach to forced degradation involves subjecting this compound to a variety of stress conditions including hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress in accordance with ICH guidelines. The degradation should ideally be limited to approximately 5-20% of the parent drug to avoid the formation of secondary degradation products that would not typically appear under normal storage conditions. Studies should be terminated if no degradation occurs after exposing the drug substance to conditions more severe than those mentioned in accelerated stability protocols, as this indicates molecular stability [3].
For this compound forced degradation studies, an initial drug concentration of 1 mg/mL is recommended to facilitate detection of even minor decomposition products. Both drug substance (active pharmaceutical ingredient) and drug product (formulation) should be evaluated, as differences in matrices and concentrations may lead to variations in degradation profiles. The following specific stress conditions have been successfully applied to this compound [1] [3]:
The following workflow diagram illustrates the systematic approach to forced degradation studies:
Diagram 1: Experimental workflow for forced degradation studies of this compound
The development of a stability-indicating method for this compound employs Analytical Quality by Design (AQbD) principles, a systematic approach that begins with predefined objectives and emphasizes understanding and controlling the analytical method based on sound science. The AQbD framework for this compound follows a structured process comprising four key steps: (1) defining the Analytical Target Profile (ATP), (2) identifying Critical Quality Attributes (CQAs), (3) conducting risk assessment using Design of Experiments (DoE), and (4) establishing the Design Space (DS) for the method [1].
The ATP for this compound method development specifies that the method should successfully separate INF and its degradation products with a resolution greater than 1.5 (indicating baseline separation), while demonstrating appropriate sensitivity and selectivity for detecting low levels of degradation products during routine analysis. The CQAs selected for the chromatographic method include resolution (Rs), number of peaks with resolution greater than 1.5, total number of peaks detected, capacity factor, column efficiency, retention time, and peak tailing of the analytes [1].
Risk assessment through DoE identified several Critical Method Parameters (CMPs) that significantly impact the CQAs for this compound analysis. These include gradient duration, column oven temperature, flow rate, and mobile phase pH. Through systematic optimization, the following chromatographic conditions have been established for the stability-indicating method [1]:
The Design Space for the method, defined as the multidimensional region of chromatographic conditions that guarantees high-quality separation of each analyte, was established using response surface methodology and verified through Monte Carlo simulation and capability analysis. The method demonstrated excellent performance with determination coefficients (R²) higher than 0.9939, confirming its reliability for quantifying this compound and its degradation products [4] [1].
Under various stress conditions, this compound generates five degradation products that have been successfully separated and characterized using the developed LC-MS/MS method. The degradation products were formed under different stress conditions as follows [1]:
Structural characterization of these degradation products was performed using UPLC-quadrupole tandem mass spectrometry, which provided comprehensive analysis of their structural properties. The mass spectral data were carefully interpreted to confirm the structures of the degradation products, with fragmentation patterns elucidating the specific chemical modifications occurring under each stress condition [1].
Table 2: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Experimental Conditions | Duration | Degradation Products Formed | Remarks |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1-1.0 M HCl, 40-60°C | 24-72 hours | Multiple products observed | Concentration-dependent degradation |
| Alkaline Hydrolysis | 0.1-1.0 M NaOH, 40-60°C | 24-72 hours | Multiple products observed | Concentration-dependent degradation |
| Oxidative Stress | 3% H₂O₂, 25-60°C | 24-72 hours | Distinct products identified | Temperature-sensitive degradation |
| Photolytic Stress | ICH Q1B conditions | 1-5 days | Photodegradants formed | Light intensity dependent |
| Thermal Stress | 60-80°C (solid state) | Up to 14 days | Thermolysis products detected | Time-dependent degradation |
The forced degradation studies reveal that this compound undergoes degradation through multiple pathways depending on the stress conditions applied. The major degradation mechanisms include hydrolysis of susceptible functional groups under acidic and alkaline conditions, oxidation of reactive sites when exposed to oxidative stress, photolysis when exposed to light, and thermal decomposition under elevated temperatures. The specific degradation pathways have been elucidated based on the structural characterization of the degradation products, providing valuable insight into the molecule's intrinsic stability and potential vulnerabilities [1].
The following diagram illustrates the major degradation pathways identified for this compound:
Diagram 2: Major degradation pathways of this compound under various stress conditions
The developed stability-indicating HPLC method for this compound has been thoroughly validated according to ICH Q2(R1) guidelines, demonstrating satisfactory performance across all validation parameters. The method was verified at specific working points with the following results [1]:
The method's stability-indicating capability was confirmed through forced degradation studies, demonstrating its ability to accurately quantify this compound in the presence of its degradation products without interference. The method was successfully applied to analyze commercially available formulations, confirming its suitability for routine quality control and stability studies [4] [1].
An important aspect of forced degradation studies is the assessment of potential toxicity associated with degradation products. For this compound, in silico toxicity prediction was performed using specialized software DEREK Nexus (version 6.2.1) and SARAH Nexus (version 3.2.1) to evaluate the potential mutagenicity and toxicity of the drug and its degradation products. The software assessed various toxicity endpoints including carcinogenicity, genotoxicity, mutagenicity, teratogenicity, skin irritation, allergic reactions, and effects on fertility [1].
The in silico prediction revealed that two degradation products of this compound were predicted to be mutagenic, highlighting the importance of monitoring and controlling these impurities in the drug substance and product. This assessment aligns with ICH M7 guidelines, which provide a framework for assessing and controlling mutagenic impurities in pharmaceuticals to limit potential carcinogenic risks. These findings underscore the critical role of forced degradation studies in ensuring drug safety by identifying potentially harmful degradation products that may form during storage or use [1].
Materials and Reagents:
Equipment:
Procedure:
Sample Preparation:
Stress Testing:
Chromatographic Analysis:
Method Verification:
Recent Regulatory Considerations: Recent updates to regulatory requirements, such as ANVISA's RDC No. 964/25 published in February 2025, emphasize that forced degradation studies must address both liquid phase and original phase testing. For medicines in solid form, liquid phase studies of the finished product may be waived if adequate studies are conducted on APIs in liquid and original phases, and the medicine in the original phase. Companies must provide a technical rationale if any conditions cannot be employed due to inherent sample characteristics [5].
The forced degradation studies of this compound using the AQbD-based stability-indicating HPLC method provide a comprehensive understanding of the drug's degradation behavior under various stress conditions. The method successfully separates this compound from its five degradation products and has been validated according to regulatory guidelines. The identification of potentially mutagenic degradation products through in silico assessment highlights the importance of these studies in ensuring drug safety and quality. The protocols and application notes presented herein offer practical guidance for researchers conducting forced degradation studies on this compound, supporting the development of safe and effective pharmaceutical products.
Infigratinib is an orally administered tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptors (FGFRs) 1-3, demonstrating significant clinical efficacy in the treatment of advanced cholangiocarcinoma and other malignancies with FGFR alterations. As a potent ATP-competitive inhibitor, this compound binds to the conserved ATP-binding pocket of FGFRs, thereby inhibiting constitutive FGFR signaling that drives oncogenic processes in various cancers. The chemical structure of this compound, identified as 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea, contributes to its molecular weight of 560.48 g/mol and moderate water solubility of 0.0299 mg/mL [1].
The critical need for reliable bioanalytical methods for this compound quantification stems from several factors: the narrow therapeutic index of targeted therapies, significant inter-individual variability in drug exposure, and the potential for drug-drug interactions mediated by cytochrome P450 enzymes, particularly CYP3A4. Furthermore, this compound is metabolized to several active compounds, including BHS697 and CQM157, which contribute meaningfully to its overall pharmacological activity [2]. Accurate quantification of this compound in biological matrices enables precise therapeutic drug monitoring, supports dose optimization in special populations, and facilitates assessment of compliance during clinical treatment.
This document presents comprehensive application notes and detailed protocols for the precise quantification of this compound in human K2EDTA plasma using liquid chromatography tandem mass spectrometry (LC-MS/MS). The methods described have been rigorously validated according to regulatory standards and successfully applied in both preclinical and clinical settings, providing researchers with robust analytical tools for drug development and therapeutic monitoring [1] [3].
The quantification of this compound in biological matrices has been accomplished primarily through two sophisticated analytical approaches: high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Both techniques leverage the exceptional selectivity and sensitivity of mass spectrometric detection while utilizing different chromatographic separation strategies. The LC-MS/MS methods typically employ conventional C18 columns with length ranging from 150 to 250 mm and particle sizes of 3-5 μm, providing excellent resolution with run times between 2-6.5 minutes [1] [3]. In contrast, UPLC-MS/MS methods utilize columns packed with smaller particles (1.7 μm) and operate at higher pressures, achieving faster analysis times and improved chromatographic efficiency [4].
A key advantage of these methods is their ability to quantify this compound concentrations across wide dynamic ranges (1-1,640 ng/mL for LC-MS/MS and 2-600 ng/mL for UPLC-MS/MS), accommodating the varying drug levels encountered in clinical samples following therapeutic dosing [1] [4]. The lower limit of quantification (LLOQ) of 1-2 ng/mL demonstrates sufficient sensitivity to capture the terminal elimination phase of this compound, which is essential for accurate pharmacokinetic parameter estimation. Both approaches have shown excellent linearity (r² ≥ 0.999) and precision (%CV ≤ 15%), meeting rigorous bioanalytical validation criteria [1] [4] [3].
The methodologies differ primarily in their sample preparation approaches and internal standard selection. While most methods employ liquid-liquid extraction using organic solvents like ethyl acetate or acetonitrile, some utilize protein precipitation for simplified sample cleanup [1] [2]. Internal standards vary across methods, with researchers employing structurally similar compounds such as dasatinib or derazantinib to account for analytical variability and matrix effects [1] [4]. The convergence of validation parameters across different laboratories and methodologies underscores the robustness of these bioanalytical approaches for this compound quantification.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS Method [1] | UPLC-MS/MS Method [4] | LC-MS/MS Method [3] |
|---|---|---|---|
| Linear Range (ng/mL) | 1-1,640 | 2-600 | Not specified |
| LLOQ (ng/mL) | 1 | 2 | Not specified |
| Retention Time (min) | 0.82 | Not specified | 5.12 |
| Run Time (min) | 2.0 | Not specified | 6.5 |
| Internal Standard | Dasatinib | Derazantinib | Not specified |
| Extraction Method | Liquid-liquid (ethyl acetate) | Protein precipitation (acetonitrile) | Liquid-liquid extraction |
| Matrix Effect (%CV) | Not specified | Within acceptable limits | 0.70-1.64 |
Proper sample preparation is crucial for achieving accurate and reproducible quantification of this compound in plasma matrices. The following standardized protocol has been validated for human K2EDTA plasma and can be adapted for other biological fluids with appropriate validation:
Thawing and Aliquot Preparation: Remove frozen plasma samples from storage at -70°C and thaw completely at room temperature. Gently mix each sample by hand-swirling to ensure homogeneity. Accurately pipette 200 μL of plasma into pre-labeled extraction tubes [1] [2].
Internal Standard Addition: Add the appropriate volume of internal standard working solution (dasatinib at 5.0 μg/mL or derazantinib at established concentrations) to each sample except the blank. The typical volume is 10-50 μL, yielding a final concentration of 450 ng/mL for dasatinib [1]. Vortex mix each sample for 10-15 seconds to ensure complete integration of the internal standard.
Liquid-Liquid Extraction: Add 2.5 mL of chilled ethyl acetate (HPLC grade) to each sample tube. Securely cap the tubes and vortex mix vigorously for 10 minutes to facilitate complete drug extraction into the organic phase. Centrifuge the samples at 5,000 rpm for 5 minutes at 4°C to achieve clear phase separation [1].
Sample Evaporation and Reconstitution: Carefully transfer the upper organic layer to clean evaporation tubes, taking care not to disturb the protein interface. Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 45°C ± 5°C. Reconstitute the dried residue with 250 μL of mobile phase (typically acetonitrile:0.1% formic acid in varying ratios) by vortex mixing for 1 minute [1].
The following diagram illustrates the complete sample preparation workflow:
Figure 1: Sample Preparation Workflow for this compound Extraction from K2EDTA Plasma
Chromatographic separation represents a critical component of the analytical method, directly impacting peak shape, resolution, and sensitivity. The following optimized conditions have demonstrated excellent performance for this compound separation:
LC-MS/MS System Setup: Utilize an LC system (e.g., Waters ACQUITY UPLC I-CLASS or Agilent 1290) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500 or Agilent 6470). Maintain the autosampler temperature at 10°C and the column oven at 30°C ± 5°C to ensure retention time stability [1] [2].
Chromatographic Column: For conventional LC-MS/MS, employ an Orosil C18 column (150 × 4.6 mm, 3 μm) or equivalent. For UPLC-MS/MS applications, a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) provides superior separation efficiency with reduced run times [1] [4].
Mobile Phase Composition: Prepare a mixture of acetonitrile:methanol:0.1% formic acid in water (60:30:10, v/v/v) for isocratic elution. Filter through a 0.22 μm membrane and degas by sonication for 15 minutes before use. Alternative gradient methods utilizing acetonitrile and 0.1% formic acid in water have also been successfully implemented [1] [3].
Flow Rate and Injection Volume: Set the mobile phase flow rate to 0.8 mL/min for conventional LC or 0.3 mL/min for UPLC systems. Utilize a partial loop or flow-through needle injection system with an injection volume of 5-10 μL to ensure representative sampling while minimizing carryover [1] [4].
Under these optimized conditions, this compound typically elutes at approximately 0.82-1.5 minutes in UPLC methods and 5.12 minutes in conventional LC methods, with the internal standard (dasatinib) eluting at 1.11 minutes [1] [3]. The total run time varies from 2.0 to 6.5 minutes depending on the specific chromatographic approach, balancing throughput with adequate separation from potentially interfering matrix components.
Mass spectrometric detection provides the exceptional selectivity and sensitivity required for accurate this compound quantification at therapeutic concentrations. The following instrument parameters have been optimized for robust detection:
Ionization Source Configuration: Employ an electrospray ionization (ESI) source operated in positive ion mode. Set the source temperature to 150°C, desolvation temperature to 500°C, and desolvation gas flow to 800 L/hour. Use a capillary voltage of 3.0 kV and cone voltage of 30 V for optimal ion formation [1].
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific transition of m/z 561.21 → 297.18 for this compound and m/z 488.16 → 140.02 for dasatinib (internal standard). For alternative internal standards, use m/z 599.88 → 313.10 for derazantinib. Optimize collision energies for each transition (typically 25-35 eV) to maximize sensitivity while maintaining specificity [1] [4].
Mass Spectrometer Parameters: Set the dwell time to 100-200 milliseconds for each MRM transition to ensure sufficient data points across chromatographic peaks. Adjust cone gas and desolvation gas flows to 50 and 800 L/hour, respectively, to optimize ion transmission efficiency. Maintain collision gas pressure at 0.15 mL/min for efficient fragmentation [1].
The mass spectrometric method achieves exceptional specificity through monitoring of unique product ions derived from precursor fragmentation, effectively distinguishing this compound from potentially co-eluting matrix components. This selectivity is further enhanced by chromatographic separation, providing orthogonal mechanisms for reliable compound identification and quantification in complex biological matrices.
Rigorous validation according to regulatory guidelines ensures the reliability, precision, and accuracy of the bioanalytical method for its intended applications. The following validation parameters have been comprehensively assessed for this compound quantification:
Specificity and Selectivity: Method specificity has been demonstrated through the analysis of six independent sources of blank human plasma, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The signal response in blank samples at these retention times is less than 20% of the LLOQ response for this compound and less than 5% for the internal standard [1] [3].
Linearity and Sensitivity: The method demonstrates excellent linearity across the concentration range of 1-1,640 ng/mL, with a correlation coefficient (r²) of 0.9997 and a linear regression equation of y = 0.0015x - 0.0063, where x represents the concentration and y represents the peak area ratio [1]. The lower limit of quantification (LLOQ) of 1 ng/mL provides sufficient sensitivity for pharmacokinetic studies, with precision (%CV) and accuracy (%bias) values of ≤15% and ±20%, respectively, at this concentration level [1] [4].
Precision and Accuracy: Intra-day and inter-day precision and accuracy have been evaluated using quality control samples at low, medium, and high concentrations (3, 820, and 1,230 ng/mL, respectively). Precision values (%CV) are ≤15% at all QC levels, while accuracy values range from 96.34% to 100.76%, well within acceptable limits [1]. The back-calculated concentrations of calibration standards show average accuracies between 96.34% and 100.76% [1].
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range (ng/mL) | 1-1,640 | - |
| Correlation Coefficient (r²) | 0.9997 | ≥0.995 |
| LLOQ (ng/mL) | 1 | - |
| Precision (%CV) | ≤15% | ≤15% (≤20% at LLOQ) |
| Accuracy (%) | 96.34-100.76 | 85-115% (80-120% at LLOQ) |
| Recovery (%) | 96.36-98.14 | Consistent and reproducible |
| Matrix Effect (%CV) | 0.70-1.64 | ≤15% |
| Carry-over | ≤20% of LLOQ | ≤20% of LLOQ |
Extraction Recovery and Matrix Effects: The mean recovery of this compound from plasma across low, medium, and high QC concentrations ranges from 96.36% to 98.14%, demonstrating high and consistent extraction efficiency [1]. Matrix effects have been evaluated by comparing the analyte response in post-extraction spiked samples with neat standard solutions, showing minimal ionization suppression or enhancement (%CV of 0.70-1.64 for high and low QC samples) [3].
Stability Studies: Comprehensive stability assessments confirm that this compound remains stable in plasma through three freeze-thaw cycles, at room temperature for 24 hours, at -70°C for long-term storage, and in processed samples in the autosampler (10°C) for 24 hours. All stability evaluations demonstrate deviations within ±15% of nominal concentrations [4].
The validation data collectively demonstrate that the LC-MS/MS method for this compound quantification is precise, accurate, sensitive, and robust, meeting all regulatory requirements for bioanalytical method validation and supporting its application in preclinical and clinical studies.
The validated LC-MS/MS methods have been successfully applied to characterize the pharmacokinetic profile of this compound in various species, including healthy rabbits, rats, and human patients. These applications demonstrate the utility of the methodology in generating reliable concentration-time data for comprehensive pharmacokinetic analysis:
Preclinical Pharmacokinetics: In healthy rabbits administered this compound tablets, key pharmacokinetic parameters included a maximum concentration (Cmax) of 87.25 ± 1.43 ng/mL, achieved at a median time to peak concentration (Tmax) of 6.0 ± 0.03 hours. The elimination half-life (T½) was determined to be 15.24 ± 0.53 hours, with an area under the curve from time zero to infinity (AUC0-∞) of 291.74 ± 3.67 ng·h/mL [1]. These parameters reflect the extended absorption phase and moderate elimination rate of this compound in this animal model.
Clinical Pharmacokinetics: In Chinese patients with advanced gastric cancer or gastroesophageal junction adenocarcinoma receiving 125 mg this compound once daily in a "3 weeks on, 1 week off" schedule, the single-dose geometric mean Cmax was 85.9 ng/mL, reached at a median Tmax of 3.1 hours. The geometric mean AUC0-t was 637 h·ng/mL following a single dose, increasing to 3060 h·ng/mL at steady state after 21 days of dosing, indicating significant drug accumulation with repeated administration [2].
Metabolite Profiling: The LC-MS/MS methods have also been applied to characterize the pharmacokinetics of major active metabolites, including BHS697 and CQM157, which account for more than 10% of circulating drug-related material and contribute approximately 16-33% and 9-12%, respectively, to the overall pharmacological activity of this compound [2]. Monitoring these metabolites provides a more comprehensive understanding of the overall drug exposure and activity profile.
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Pharmacokinetic Parameter | Healthy Rabbits [1] | Chinese Patients (Single Dose) [2] | Chinese Patients (Steady State) [2] |
|---|---|---|---|
| Cmax (ng/mL) | 87.25 ± 1.43 | 85.9 | 204 |
| Tmax (h) | 6.0 ± 0.03 | 3.1 | 4.0 |
| AUC (h·ng/mL) | 291.74 ± 3.67 (AUC0-∞) | 637 (AUC0-t) | 3060 (AUC0-24,ss) |
| T½ (h) | 15.24 ± 0.53 | Not specified | Not specified |
| Accumulation Ratio | Not determined | - | 2.5-5.1 |
The following diagram illustrates the pharmacokinetic profile and metabolic fate of this compound:
Figure 2: Pharmacokinetic Pathway and Metabolic Fate of this compound
The application of these validated LC-MS/MS methods has significantly advanced our understanding of this compound's disposition characteristics across species, revealed important exposure-response relationships, identified significant drug-drug interaction potential with CYP3A4 inhibitors/inducers, and supported dosing regimen optimization in special populations. Furthermore, the methods have proven essential for therapeutic drug monitoring in clinical practice, enabling dose individualization to maximize efficacy while minimizing toxicity in cancer patients receiving this compound therapy [5] [2].
The LC-MS/MS methodologies presented in this document provide robust, sensitive, and specific approaches for quantifying this compound in human K2EDTA plasma, with validated performance characteristics meeting rigorous regulatory standards. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection offer laboratories a comprehensive framework for implementing this bioanalytical capability with minimal method development time. The successful application of these methods in both preclinical and clinical settings underscores their utility across the drug development continuum, from early pharmacokinetic studies to therapeutic drug monitoring in clinical practice.
As the therapeutic use of this compound expands to additional oncological indications and potentially to non-oncological conditions such as achondroplasia, these bioanalytical methods will play an increasingly important role in optimizing dosing strategies, understanding exposure-toxicity relationships, and managing drug interactions. The continued refinement of these methods, including potential adaptation to dried blood spot sampling or miniaturized extraction techniques, may further enhance their utility in both clinical and research settings.
The QbD framework, as outlined in ICH guidelines, is a systematic, proactive process for designing analytical methods to ensure robust and reproducible performance [1]. It moves beyond traditional one-factor-at-a-time (OFAT) development by emphasizing predefined objectives and understanding the interaction of critical variables.
The core steps of the QbD approach are summarized in the workflow below:
The first step is to define the ATP, which is a prospective summary of the method's requirements, ensuring it is fit for its intended purpose [1]. For infigratinib, the ATP would include the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products and process impurities.
The CQAs are the measurable benchmarks that define method performance. For an this compound HPLC method, the key CQAs are derived from the ATP.
A risk assessment identifies method parameters whose variability can significantly impact the CQAs. Techniques like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams are commonly used [1].
For a reversed-phase HPLC (RP-HPLC) method of this compound, the high-risk parameters typically include:
Parameters like diluent composition and injection volume are generally lower risk.
A Design of Experiments (DoE) approach is used to systematically study the interaction of CMPs and define the design space—the multidimensional combination of parameters where the method meets all CQA criteria [1]. A full or fractional factorial design can be used to efficiently explore the effects of mobile phase pH, buffer concentration, and gradient time on critical resolutions.
The following diagram outlines the core experimental workflow for the forced degradation and method application studies:
This table provides a starting point for method development, based on commonly used conditions for similar analyses [3] [4].
Table 1: Proposed Initial Chromatographic Conditions
| Parameter | Proposed Condition |
|---|---|
| HPLC System | UHPLC or HPLC with PDA or MS detector |
| Column | C18 (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm) [4] |
| Mobile Phase | A: Buffer (e.g., 0.05% TFA or 10 mM Ammonium Formate, pH ~4.5) B: Acetonitrile (or Methanol [3]) | | Elution Mode | Gradient (e.g., 20-80% B over 20-30 minutes) | | Flow Rate | 0.8 - 1.0 mL/min [3] [4] | | Column Temperature | 30 - 40 °C | | Detection Wavelength | 305 nm (based on common chromophores [3] [4]) | | Injection Volume | 5 - 20 µL |
Forced degradation studies are critical to demonstrating the method's stability-indicating capability [4] [2].
Upon achieving satisfactory separation, the method must be validated as per ICH Q2(R1) guidelines [2]. The table below outlines the key parameters and typical acceptance criteria.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Specificity | Resolve this compound from all DPs and placebo. Confirm peak purity via PDA/MS. | No interference. Peak purity index > 0.999. |
| Linearity | Analyze this compound in the range of 5-25 µg/mL for assay and 0.1-2.0 µg/mL for impurities. | R² > 0.995 [3]. |
| Accuracy (Recovery) | Spike API into placebo at 80%, 100%, 120% of target concentration (n=9). | Recovery 98–102% for assay; 90–110% for impurities [2]. |
| Precision | Repeatability: 6 injections of 100% standard. Intermediate Precision: Different analyst/day/instrument. | RSD < 2.0% for assay; < 10% for impurities [2]. | | LOD/LOQ | Determine from signal-to-noise ratio of 3:1 and 10:1, respectively. | LOQ should be at or below reporting threshold (e.g., ~0.1 µg/mL [3]). |
This proposed protocol provides a science- and risk-based roadmap for developing a robust, stability-indicating HPLC method for this compound, ensuring the drug's safety and efficacy throughout its shelf life.
The table below summarizes the key quantitative data and metabolic parameters for this compound.
| Parameter | Summary of Findings |
|---|---|
| Primary Metabolizing Enzymes | CYP3A4 (94%), FMO3 (6%) [1] [2] [3] |
| Major Active Metabolites | BHS697 (CYP3A4-derived), CQM157 (biotransformation) [4] [1] [2] |
| Pharmacologic Activity of Metabolites | BHS697: 16-33% of parent drug activity CQM157: 9-12% of parent drug activity [1] [2] | | Excretion (Mass Balance) | Feces: 77% (3.4% as unchanged) Urine: 7.2% (1.9% as unchanged) [1] | | Enzyme Inhibition/Inactivation | Reversible inhibitor & mechanism-based inactivator of CYP3A4 and CYP2J2 [5] [6] [7] |
The following sections provide detailed methodologies for key experiments used to characterize this compound's metabolism.
This protocol determines the rate at which this compound is depleted by liver enzymes [5].
1. Reagents and Materials:
2. Incubation Procedure:
3. Sample Analysis:
This protocol identifies electrophilic reactive intermediates formed during CYP-mediated metabolism [5] [6].
1. Reagents and Materials:
2. Incubation Procedure:
3. Sample Analysis:
This two-step incubation protocol determines if this compound causes irreversible, time-dependent enzyme inactivation [5] [6].
1. Reagents and Materials:
2. Experimental Procedure:
3. Data Analysis:
The experimental workflow for characterizing this compound metabolism and interactions is summarized below.
Clinical Evidence of Complex Metabolism: Early clinical trials observed this compound accumulation with repeated dosing, which provided the initial impetus for investigating its potential for time-dependent enzyme inactivation [5]. This real-world observation underscores the importance of these in vitro protocols.
Structural Insight into Inactivation: The mechanism-based inactivation of CYP3A4 by this compound is attributed to the metabolic activation of its phenylenediamine moiety, forming a reactive p-benzoquinonediimine intermediate. This electrophile covalently binds to the CYP3A4 apoprotein, irreversibly destroying enzyme activity [5] [3]. The same reactive intermediate is implicated in the inactivation of CYP2J2 [6].
DDI Risk with Dual CYP Inhibition: The finding that this compound is both a reversible inhibitor and mechanism-based inactivator of CYP3A4 and CYP2J2 is highly significant. Static modeling predicts that co-administration with rivaroxaban (a common anticoagulant in cancer patients metabolized by these enzymes) could increase rivaroxaban exposure by 49%, posing a potential risk of major bleeding [6] [7] [3]. This necessitates careful clinical management and contraindicates co-administration with sensitive CYP3A/CYP2J2 substrates.
The metabolic profile of this compound is characterized by dominant CYP3A4-mediated oxidation, leading to active metabolites and a potential for clinically significant drug-drug interactions through mechanism-based inactivation. The experimental protocols outlined here are essential for thoroughly characterizing the metabolic fate and interaction potential of new chemical entities in drug development. Future work should involve Physiologically Based Pharmacokinetic (PBPK) modeling to refine DDI predictions and guide clinical dosing recommendations when this compound is used in polytherapy regimens.
The table below summarizes the key pharmacokinetic parameters related to the distribution and protein binding of this compound in humans [1].
| Parameter | Value/Characteristic |
|---|---|
| Volume of Distribution (Vd) | 1600 L (geometric mean, CV% 33%) at steady state [1]. |
| Protein Binding | Approximately 96.8% bound to human plasma proteins, primarily to lipoprotein. Binding is concentration-dependent [1]. |
| Apparent Clearance (CL/F) | 33.1 L/h (geometric mean, CV% 59%) at steady state [1]. |
| Half-life (t½) | 33.5 hours (geometric mean, CV% 39%) at steady state [1]. |
| Route of Elimination | Feces (~77%, with 3.4% as unchanged parent drug); Urine (~7.2%, with 1.9% as unchanged parent drug) [1]. |
| Brain Penetration (Preclinical) | In rats, the brain-to-plasma concentration ratio (AUC0-inf) was 0.682 [1]. |
While detailed protocols for tissue distribution studies were not found in the search results, the following sections provide insights from related preclinical research.
Animal studies are critical for evaluating the tissue distribution profile of a drug candidate.
The protein binding of this compound can be determined using established in vitro techniques.
(1 - fu) × 100% [1].The following diagrams, created with DOT language, illustrate the signaling pathway targeted by this compound and a general workflow for its tissue distribution analysis.
It is important to note that the search results lack detailed, publicly available data on the specific concentrations of this compound across different human tissues. The brain penetration data is from a preclinical model and may not directly translate to humans. Future research should focus on:
| Question Topic | Evidence-Based Answer | Key Supporting Data / Management Rationale |
|---|---|---|
| Mechanism of Hyperphosphatemia | On-target, FGFR1-mediated class effect. Inhibition of FGFR1 disrupts FGF23-Klotho signaling, reducing renal phosphate excretion [1]. | Associated with antitumor efficacy in FGFR3-altered urothelial carcinoma; can serve as a pharmacodynamic biomarker [1]. |
| Clinical Monitoring for Hyperphosphatemia | Monitor serum phosphorus levels 1-2 weeks after initiation. Hyperphosphatemia is often defined as serum phosphorus >5.5 mg/dL in clinical trials [2]. | Early detection allows for proactive management and helps avoid treatment interruptions [2]. |
| First-Line Hyperphosphatemia Management | Phosphate binders (e.g., sevelamer hydrochloride). A low-phosphate diet is often insufficient alone [2]. | Phosphate binders are effective and often allow the FGFR inhibitor regimen to continue without dose reduction [2]. |
| Managing Refractory Hyperphosphatemia | Aggressive treatment with maximum doses of sevelamer and acetazolamide. Dose reduction or interruption of infigratinib is rarely needed solely for hyperphosphatemia [2]. | Even levels >7 mg/dL can often be managed without altering the cancer therapy regimen [2]. |
| Other Common Adverse Events | Gastrointestinal disorders, skin & subcutaneous tissue disorders, and ocular adverse events are frequently observed [3] [4] [5]. | In FAERS data, GI and skin toxicities showed high disproportionality signals. Ocular events include blurred vision, dry eye, and corneal epitheliopathy [3] [5]. |
Hyperphosphatemia is not merely a side effect but a direct consequence of this compound's intended mechanism. The following diagram illustrates the signaling pathway involved.
This "on-target" effect is clinically significant. A study on patients with metastatic urothelial carcinoma found that the emergence of hyperphosphatemia was correlated with better treatment outcomes. The overall response rate was 33.3% in patients with hyperphosphatemia compared to 5.3% in those without it, suggesting it may serve as a useful surrogate biomarker for antitumor efficacy [1].
A pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) quantified the reporting signals for common adverse event categories associated with this compound. The data below summarizes the significant signals identified [3].
| System Organ Class (SOC) | Case Count (N) | Reporting Odds Ratio (ROR) | Proportional Reporting Ratio (PRR) | Information Component (IC) |
|---|---|---|---|---|
| Gastrointestinal disorders | 26 | 26.03 | 8.44 | 3.08 |
| Skin and subcutaneous tissue disorders | 21 | 92.13 | 40.41 | 5.34 |
| Unexpected AEs (Not on Label) | ||||
| Dehydration | * | 29.75 | 26.64 | 4.74 |
| Skin exfoliation | * | 50.61 | 45.24 | 5.50 |
Note: The FAERS analysis also identified that the this compound dose was statistically different between severe and non-severe adverse event reports (113.82 ± 16.13 mg vs. 125 ± 0.00 mg), suggesting a correlation between dose and the risk of severe AEs [3].
Ocular adverse events are a recognized class effect of FGFR inhibitors. A prospective study highlighted the following manifestations and management approaches [5]:
This compound is a reversible inhibitor and mechanism-based inactivator of Cytochrome P450 3A4 (CYP3A4) and CYP2J2. The following experimental workflow can be used to characterize such interactions, which are critical for predicting clinical drug-drug interactions (DDIs), particularly with co-administered drugs like rivaroxaban [6] [7].
Detailed Methodology [6]:
Primary Incubation:
Secondary Incubation:
Reaction Quenching and Analysis:
Data Analysis:
Retinal Pigment Epithelial Detachment (RPED) is a known class effect of Fibroblast Growth Factor Receptor (FGFR) inhibitors, including Infigratinib. It is characterized by the separation of the retinal pigment epithelium (RPE) from the underlying Bruch's membrane, which can lead to the accumulation of serous fluid in the sub-RPE space [1].
The proposed mechanism involves the inhibition of the FGFR signaling pathway in the RPE and choroid, which is crucial for maintaining the outer blood-retinal barrier. This disruption can increase vascular permeability, leading to fluid accumulation [2] [3]. The downstream pathways of FGFR inhibitors include the mitogen-activated protein kinase (MAPK) pathway, and the resulting retinopathy shares similarities with that associated with MEK inhibitors [3].
The following diagram illustrates the signaling pathway involved in this toxicity.
For researchers characterizing this adverse event, the following table summarizes the core clinical and morphological features of FGFR inhibitor-associated RPED based on current literature.
| Feature | Typical Presentation in FGFR Inhibitor Toxicity |
|---|---|
| Affected Structure | Retinal Pigment Epithelium (RPE) and Photoreceptor Interdigitation Zone [3] |
| Laterality | Typically Bilateral [2] [3] |
| OCT Findings | Multifocal or foveal serous retinal detachment; thickening of Ellipsoid Zone (EZ) & Interdigitation Zone (IZ); sub-RPE fluid [2] [3] |
| Symptoms | Often asymptomatic; can cause blurred vision, metamorphopsia, or central shadows/scotomas [2] [3] |
| Time to Onset | Can occur within initial treatment cycles [3] |
| Reversibility | Often self-limited and resolves after drug cessation; some cases may lead to chronic RPE alterations [3] |
Adhering to a structured monitoring protocol is critical for patient safety in clinical trials and for managing drug toxicity in practice. The following guidelines are synthesized from the prescribing information and clinical reviews [2] [4].
| Protocol Element | Recommendation |
|---|---|
| Baseline Examination | Comprehensive ophthalmic exam before initiating therapy [4]. |
| Imaging Modality | Spectral-Domain Optical Coherence Tomography (SD-OCT) [2] [3]. |
| Follow-up Schedule | 1 month and 3 months after initiation, then every 3 months thereafter during treatment [4]. |
| Key Action for Findings | If RPED is detected, monitor for symptoms and vision changes. Dose modification (withholding, dose reduction, or discontinuation) may be required based on severity [4]. |
For scientists investigating the mechanisms or screening for ocular toxicity, here are key experimental approaches from the literature.
Infigratinib is approved for adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a confirmed FGFR2 fusion or rearrangement [1] [2] [3]. Treatment should continue until disease progression or unacceptable toxicity [4] [5].
| Parameter | Protocol |
|---|---|
| Standard Adult Dose | 125 mg orally, once daily [4] [5] |
| Administration Schedule | 21 consecutive days, followed by 7 days off, to form a 28-day cycle [4] [5] [6]. |
| Administration Instructions | Must be taken on an empty stomach (at least 1 hour before or 2 hours after food). Capsules must be swallowed whole with water [4] [5] [7]. |
For managing adverse reactions, a structured dose reduction schedule is recommended [5] [7]:
| Reduction Step | Recommended Dose (taken once daily) |
|---|---|
| First Dose Reduction | 100 mg |
| Second Dose Reduction | 75 mg |
| Third Dose Reduction | 50 mg |
Pharmacokinetic data indicate that exposure to this compound and its metabolites is increased in patients with renal impairment. The following adjustments are recommended [4] [5]:
| Renal Function (Creatinine Clearance) | Recommended Dose |
|---|---|
| Mild or Moderate Renal Impairment (CrCl 30 to 89 mL/min) | 100 mg orally once daily for 21 days, followed by 7 days off. |
| Severe Renal Dysfunction (CrCl 15 to <30 mL/min) | Dosing recommendation has not been established. |
Similar to renal impairment, patients with hepatic dysfunction have increased exposure to this compound. The following dose modifications are advised [4] [5] [8]:
| Hepatic Function (Based on Bilirubin and AST levels) | Recommended Dose |
|---|---|
| Mild Hepatic Impairment (Total bilirubin > ULN to 1.5 × ULN or AST > ULN) | 100 mg orally once daily for 21 days, followed by 7 days off. |
| Moderate Hepatic Impairment (Total bilirubin >1.5 to 3 × ULN with any AST) | 75 mg orally once daily for 21 days, followed by 7 days off. |
| Severe Hepatic Impairment (Total bilirubin > 3 × ULN with any AST) | Use has not been established. |
The following diagram illustrates the logical workflow for dose selection and adjustment based on patient organ function and treatment response:
The following table summarizes core findings from recent studies on infigratinib-associated toxicities, which form the basis for the subsequent troubleshooting guidance.
| Evidence Category | Key Findings | Implication for Management | Citation |
|---|---|---|---|
| Real-World Safety Analysis (FAERS Database) | Gastrointestinal (26 reports) and skin/subcutaneous disorders (21 reports) were most common. Dehydration and skin exfoliation identified as unexpected AEs. A statistically significant lower dose was reported in severe vs. non-severe cases (113.82 mg vs 125 mg). | Suggests dose may correlate with AE severity. Highlights need to monitor for unlabeled AEs like dehydration. | [1] |
| Comprehensive Side Effect Profile | Very common (≥10%) effects include nail toxicity (57%), stomatitis (56%), dry skin (23%), alopecia (38%), diarrhea (24%), nausea (19%), and vomiting (21%). | Confirms a high incidence of dermatologic and GI events, necessitating proactive management. | [2] |
| Preclinical Dose-Finding Study | In a mouse model of hypochondroplasia, a low dose of 1 mg/kg/day showed significant improvement in skeletal growth while minimizing side effects. | Supports the exploration of low-dose regimens or intermittent dosing to maintain efficacy while reducing toxicity. | [3] |
Q: What are the most common GI adverse events, and how can they be managed?
Q: Are there any unexpected GI effects to monitor?
Q: What skin and nail toxicities are associated with this compound?
Q: What is the underlying mechanism for these toxicities?
For researchers investigating these toxicities in preclinical models, here are detailed methodologies from the literature.
This protocol is adapted from a study investigating this compound in a hypochondroplasia mouse model and demonstrates a low-dose, sustained administration approach [3].
Key Procedures:
Fgfr3N534K/+ mice, a model for hypochondroplasia [3].This method describes how to evaluate the inhibitory potency of this compound against specific FGFR3 variants in a chondrogenic cell line [3].
Key Procedures:
| Mechanism Category | Specific Alteration | Functional Consequence | Clinical/Experimental Evidence |
|---|---|---|---|
| On-Target: FGFR2 Kinase Domain Mutations | V565 gatekeeper mutations[e] [1] [2] | Sterically hinders drug binding, reducing inhibitor efficacy[e] [3] [1] | Found in ~47% of patients with FGFR2 KD mutations; polyclonal origins common[e] [1] [2] |
| N550 molecular brake mutations[e] [1] [2] | Disrupts autoinhibitory domain, leading to constitutive FGFR2 activation[e] [3] [1] | Most frequent, found in ~63% of patients with FGFR2 KD mutations[e] [1] [2] | |
| Other KD mutations (e.g., E565A, K659M) [3] [1] | Alters ATP-binding pocket to reduce drug binding or increase kinase activity [3] [1] | Multiple (26+) distinct mutations identified, often co-occurring [1] [2] | |
| Off-Target: Bypass Signaling | Activating PIK3CA mutations [3] | Constitutively activates PI3K/AKT/mTOR pathway downstream of FGFR [3] | Acquired PIK3CA p.His1047Leu mutation detected post-Infigratinib progression [3] |
| CDKN2A/B homozygous deletion [3] | Promotes cell cycle progression independent of FGFR signaling [3] | Acquired focal deletion detected in a bone metastasis post-Infigratinib [3] |
To systematically identify the cause of resistance in your models, you can follow the experimental workflow below. Key methodologies for each step are detailed thereafter.
Sample Collection & Preparation
Comprehensive Genomic Profiling
Functional Validation of Identified Alterations
Q1: Why are N550 and V565 mutations so common in patients with acquired resistance? The high frequency is driven by a "double-hit" effect. These mutations not only reduce drug binding but also significantly enhance the intrinsic kinase activity of FGFR2, giving tumor cells a strong selective advantage under drug pressure [1] [2].
Q2: Can resistance to this compound be overcome? Yes, the strategy depends on the mechanism.
Q3: My in vitro model shows no known resistance mutations. What else should I investigate? Consider exploring non-genomic adaptive resistance. This includes:
The field of FGFR inhibitor resistance is rapidly evolving. The provided guide offers a foundational framework, which you can adapt as new research and more potent inhibitors emerge.
The first step in troubleshooting is to understand the compounds involved. The table below summarizes the key characteristics of this compound and its two major active metabolites.
| Compound | Role/Origin | Pharmacologic Activity Contribution | Key Mass Transitions (MRM) | Reported Retention Times (min) |
|---|
| This compound (Parent) | FGFR1-3 inhibitor (parent drug) | 100% (Baseline) | 561.21 → 297.18 [1] 560.3 → 313.2 [2] | 0.82 min (Column: Orosil C18, 150 mm) [1] ~6.0 hours (Median Tmax in plasma) [3] | | BHS697 | Major active metabolite (CYP3A4) | 16% - 33% [2] [3] | 532.3 → 285.3 [2] | Information not specific in search results | | CQM157 | Major active metabolite (Biotransformation) | 9% - 12% [2] [3] | 463.2 → 242.2 [2] | Information not specific in search results |
Metabolite interference can arise from several sources, primarily due to similarities in chemical structure and behavior during analysis.
Here are specific protocols and checks to address common issues.
Answer: Optimizing the chromatographic conditions is crucial. Here is a validated method you can use as a starting point [1]:
Answer: This often points to issues with sample preparation or matrix effects. Implement the following checks:
Assess Extraction Recovery and Matrix Effect [4] [5]:
Recovery (%) = (Peak Area C / Peak Area B) * 100Matrix Effect (%) = (Peak Area B / Peak Area A) * 100Verify Your Internal Standard (IS):
Check for this compound Stability:
The following diagram maps the key stages of the bioanalytical process, highlighting critical points where interference should be monitored and addressed.
The table below outlines the core characteristics and available efficacy data for each drug.
| Feature | Erdafitinib | Infigratinib |
|---|---|---|
| Target Profile | Pan-FGFR inhibitor (FGFR1-4) [1] [2] | Selective for FGFR1-3 [3] [4] |
| Key Approved Indication | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3/2 genetic alterations [1] | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements [3] |
| Reported Efficacy | Urothelial Carcinoma: ORR: ~40% [1] Various Advanced Solid Tumors (RAGNAR trial): ORR was demonstrated across tumor types [5] | Cholangiocarcinoma: ORR: 15% (in patients with FGFR2 fusions) [3] | | Common Adverse Events (AEs) | Hyperphosphatemia (78.5%), diarrhea (56.5%), stomatitis (51.1%) in UC patients [6] [5] | Hyperphosphatemia (81%), fatigue (36%), stomatitis (30%), alopecia (26%) [3] | | Hepatotoxicity Profile | ALT elevations in up to 41% of patients; rarely >5x ULN (1-2%). No clear link to clinically apparent liver injury [1] | ALT elevations in 51% of patients; >5x ULN in 6%. Typically self-limited; no reports of clinically apparent liver injury [3] |
When interpreting the data in the table, please consider the following points that are critical for researchers and clinicians.
For your guide, you may need to describe the methodology from pivotal clinical trials. While a full protocol is beyond this scope, the core design elements for the key Erdafitinib study are summarized below.
Example: Erdafitinib in Urothelial Carcinoma (BLC2001 Study) [5]
To visualize the general mechanism of action shared by both drugs, the following diagram illustrates the FGFR signaling pathway and the inhibition point.
Given the current data landscape, here are suggestions for creating a comprehensive and objective comparison guide:
The following table summarizes the key findings from a pharmacovigilance study of this compound using the FDA Adverse Event Reporting System (FAERS) database [1].
| Aspect | Findings from FAERS Analysis (2023 Study) |
|---|---|
| Study Period | May 28, 2021 - September 30, 2022 [1] |
| Total Reports | 149 AE reports initially retrieved; 36 reports included after data cleaning [1] |
| Most Common AEs (by SOC) | Gastrointestinal disorders (N=26) and Skin and subcutaneous tissue disorders (N=21) [1] |
| Signal Strength (SOC) | GI: ROR=26.03, PRR=8.44, IC=3.08 Skin: ROR=92.13, PRR=40.41, IC=5.34 [1] | | Unexpected AEs | Dehydration and Skin Exfoliation (not listed on the drug label but had high signal intensities) [1] | | Correlation with Dose | Dose differed significantly between severe and non-severe reports (113.82 mg vs. 125 mg; p<0.001) [1] |
A 2025 systematic review offers a high-level overview of the safety profiles for other targeted therapies used in cholangiocarcinoma [2]. The table below consolidates this information for comparison.
| Drug Name | Target | Common Adverse Events (AEs) | Notable Safety Findings |
|---|---|---|---|
| Pemigatinib | FGFR inhibitor [2] | Alopecia, diarrhea, fatigue, dysgeusia [2] | Hyperphosphatemia, hypophosphatemia, ocular disorders [2] |
| Futibatinib | FGFR inhibitor [2] | Alopecia, diarrhea, fatigue, dysgeusia [2] | Hyperphosphatemia, hypophosphatemia, ocular disorders [2] |
| Ivosidenib | IDH1 inhibitor [2] | Information not specified in detail [2] | Dose-dependent prolongation of the QTc interval [2] |
The following diagrams, created using Graphviz, illustrate the core concepts discussed in this guide.
The available information provides a solid foundation for understanding this compound's safety but is insufficient for a full, head-to-head comparison. For a more comprehensive analysis, you could:
The efficacy data for infigratinib comes from a multicenter, open-label, single-arm phase 2 trial (NCT02150967) [1] [2].
This compound's performance can be better understood when compared to standard chemotherapy in a similar patient setting.
| Treatment Context | Regimen | Median PFS | Overall Response Rate (ORR) |
|---|---|---|---|
| Third- and later-line therapy (retrospective analysis, n=37) [3] | This compound | 6.77 months (95% CI: 3.94-7.79) | 21.6% (95% CI: 9.8-38.2) |
| Second-line therapy (same patient group) [3] | Standard Chemotherapy (e.g., gemcitabine-, capecitabine-based, or FOLFOX) | 4.63 months (95% CI: 2.69-7.16) | 5.4% (95% CI: 0.7-18.2) |
A subgroup analysis also suggested that patients who received this compound after one or fewer prior lines of therapy achieved a higher ORR (34.0%) compared to those with two or more prior lines (13.8%), though the median PFS was similar between the groups [2].
This compound is an oral, selective, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3 [4].
The diagram below illustrates the mechanism of action of this compound.
It is crucial for researchers and clinicians to be aware that the U.S. Food and Drug Administration (FDA) withdrew the accelerated approval for this compound in this specific indication on May 16, 2024 [1]. The sponsor voluntarily requested this withdrawal due to difficulties in recruiting patients for the required confirmatory phase 3 trial (PROOF 301), determining that continued commercialization was not feasible [1]. The efficacy and safety data from the phase 2 trial that supported the initial approval remain valid, but the drug is no longer an FDA-approved option for metastatic cholangiocarcinoma.
Beyond the summary data, understanding the design of key trials and pharmacological characteristics is crucial for a comprehensive comparison.
The primary data for these drugs come from single-arm, open-label Phase II trials.
Both drugs are selective, ATP-competitive tyrosine kinase inhibitors that target the FGFR pathway. However, they have distinct pharmacological profiles.
| Pharmacological Aspect | Pemigatinib | This compound |
|---|---|---|
| Primary Targets | FGFR1, FGFR2, FGFR3 (FGFR4 at ~100x higher conc.) [2] | FGFR1, FGFR2, FGFR3, FGFR4 (pan-FGFR inhibitor) [3] [5] |
| Key Metabolic Pathway | CYP3A4 [2] | CYP3A4 [5] |
| Elimination Half-Life | 15.4 hours [2] | 33.5 hours [5] |
| Food Effect | Avoid grapefruit products [2] | Take on empty stomach (food increases exposure) [5] |
The following diagram illustrates the core FGFR signaling pathway and the mechanism of action for these inhibitors, which is central to their efficacy and side effects.
Diagram Title: FGFR Signaling Pathway and Inhibitor Mechanism
For scientists in drug development, several factors beyond direct efficacy are critical.
The table below summarizes the key characteristics of infigratinib and its metabolites BHS697 and CQM157.
| Feature | This compound (Parent Drug) | Metabolite BHS697 | Metabolite CQM157 |
|---|---|---|---|
| FGFR Binding Affinity | Potent, selective inhibitor of FGFR1-3 [1] [2] | Similar to parent drug [3] [2] | Similar to parent drug [3] [2] |
| Contribution to Overall Pharmacologic Activity | 100% (Baseline) | 16% - 33% [4] [1] [2] | 9% - 12% [4] [1] [2] |
| Primary Metabolizing Enzyme | CYP3A4 (94%) [4] [1] | Formed by CYP3A4 [4] | Formed by CYP3A4 and biotransformation [4] |
| Inhibition of CYP450 Enzymes | Moderate inhibition of CYP3A4 and CYP2C19; weak inhibition of others [3] | Weak inhibition of CYP2B6, CYP2C9, CYP2C19, CYP3A4 [3] | Moderate inhibition of CYP2C9 and CYP3A4; weak inhibition of others [3] |
| Inhibition of UGT Enzymes | Moderate inhibition of UGT1A4; weak inhibition of UGT1A1 [3] | Weak inhibition of UGT1A1 [3] | Moderate inhibition of UGT1A1 and UGT1A4 [3] |
The quantitative data in the table above is derived from specific experimental protocols. Here are the methodologies for key experiments cited.
The following diagram illustrates the metabolic fate of this compound and the key clinical implications of its active metabolites, integrating the data from the tables above.
| Trial Aspect | Detailed Findings |
|---|---|
| Study Design | Multicenter, open-label, single-arm, phase 2 study in patients with advanced/metastatic cholangiocarcinoma and FGFR2 fusions/rearrangements post gemcitabine-based therapy. [1] [2] |
| Patient Population | 108 patients received Infigratinib (125 mg orally, once daily for 21 days of a 28-day cycle). [1] |
| Primary Endpoint: Objective Response Rate (ORR) | • 23.1% (25 of 108 patients) as assessed by blinded independent central review (BICR). [1] • Breakdown: 1 complete response (CR) and 24 partial responses (PR). [1] | | Other Efficacy Endpoints | • Disease Control Rate (DCR): 75.4% (83.3% in patients with FGFR2 fusions only). [2] • Median Progression-Free Survival (PFS): 5.8 months (95% CI, 4.3 to 7.6 months). [2] | | Common Treatment-Emergent Adverse Events (All Grade) | Hyperphosphataemia (72.1%-83%), stomatitis (29.5%-59%), fatigue (36.1%-43%), alopecia (26.2%-41%). [1] [2] | | Notable Ocular Toxicity | • Central serous retinopathy-like events: 17% of patients (mostly Grade 1-2). [1] • Dry eyes: 34% of patients. [1] |
For a clear understanding of the trial conduct, here are the key methodological details:
A 2023 review provided a comparative context for this compound's performance against other FDA-approved FGFR inhibitors for cholangiocarcinoma. The following table presents this comparative data.
| Therapy | Objective Response Rate (ORR) | Median Overall Survival (mOS) |
|---|---|---|
| This compound | 23.1% [3] | 3.8 months [3] |
| Futibatinib | 35.8% [3] | 21.1 months [3] |
| Pemigatinib | 35.5% [3] | 21.1 months [3] |
> Important Note on Interpretation: This comparative data comes from a review article that cross-compares separate clinical trials. Direct comparisons should be made with caution as differences in trial design, patient populations, and time of analysis can significantly influence outcomes. The median overall survival for this compound appears notably low in this comparison, and referring to the primary source [1] is crucial for accurate interpretation.
This compound is a selective, ATP-competitive oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [1] [4] The following diagram illustrates the FGFR signaling pathway and the drug's mechanism.
The pathway highlights how this compound acts directly at the source of the pathophysiological cause of FGFR2 fusion-driven cholangiocarcinoma by inhibiting the phosphorylation of FGFR and attenuating downstream signaling involved in cell proliferation and survival. [4]
The mature results from the NCT02150967 trial established that this compound has promising clinical activity and a manageable safety profile in a specific molecular subset of cholangiocarcinoma, leading to its FDA approval. [1] This underscores the importance of biomarker-driven therapy in oncology.
| Indication / Patient Population | Trial Design / Phase | Key Efficacy Endpoints | Reference / Note |
|---|
| Advanced Cholangiocarcinoma with FGFR2 fusions/rearrangements (pre-treated) [1] [2] | Open-label, single-arm, Phase 2 (NCT02150967) | Overall Response Rate (ORR): 23.1% (95% CI, 15.6-32.2%) Complete Response (CR): 0.9% Partial Response (PR): 22% Median Duration of Response (mDOR): 5.0 months (IQR, 3.7-9.3) Median Progression-Free Survival (mPFS): 7.3 months (95% CI, 5.6-7.6) Median Overall Survival (mOS): 12.2 months (95% CI, 10.7-14.9) | Mature results from 108 patients; FDA granted accelerated approval in 2021, which was withdrawn in May 2024 [3]. | | Metastatic Urothelial Carcinoma with FGFR3 alterations (pre-treated) [4] | Multicenter, open-label, Phase 2 | Overall Response Rate (ORR): 25.4% Disease Control Rate (DCR): 64.2% Upper Tract Urothelial Carcinoma (UTUC) Subgroup (n=8):
The data in the summary table were generated through rigorous clinical trial protocols. Below are the methodologies for the pivotal studies.
Cholangiocarcinoma Phase 2 Trial (NCT02150967) [1] [2]
Urothelial Carcinoma Phase 2 Trial [4]
This compound is a selective, ATP-competitive tyrosine kinase inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1] [5]. It acts directly on the pathogenic signaling pathway.
The diagram shows that in FGFR-driven cancers, genetic alterations lead to constitutive FGFR signaling. This compound binds to the ATP-binding pocket of FGFR, competing with ATP and preventing receptor autophosphorylation. This inhibits key downstream pathways like MAPK and PI3K-AKT, reducing tumor cell proliferation and survival [1] [6] [5].
The table below summarizes the quantitative kinetic data for this compound's reversible inhibition and mechanism-based inactivation (MBI) of CYP2J2, as well as its confirmed (but less quantified) effect on CYP3A4.
| Parameter | CYP2J2 | CYP3A4 |
|---|---|---|
| Reversible Inhibition (Ki) | 1.94 µM [1] [2] | Confirmed, but specific Ki not provided [1] [2] |
| MBI (KI) | 0.10 µM [1] [2] | Confirmed, but specific KI not provided [1] [2] |
| MBI (kinact) | 0.026 min⁻¹ [1] [2] | Confirmed, but specific kinact not provided [1] [2] |
| Partition Ratio | ~3 [1] [2] | Information not available |
| Inactivation Type | Irreversible, covalent modification [1] [2] | Irreversible, covalent modification [1] |
| Reactive Intermediate | Electrophilic p-benzoquinonediimine [1] [2] | Electrophilic p-benzoquinonediimine [1] |
The following methodology was used to characterize this compound's mechanism-based inactivation of CYP2J2 [1]. The workflow for this assay is illustrated in the diagram below.
Workflow of the TDI Assay for CYP2J2 Inactivation
The core steps of the experimental protocol are [1]: